3-(Trifluoromethylsulfonyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-(trifluoromethylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-3-1-2-5(11)4-6/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYNHEOVZMLXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371035 | |
| Record name | 3-Aminophenyl trifluoromethyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426-59-5 | |
| Record name | 3-[(Trifluoromethyl)sulfonyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=426-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminophenyl trifluoromethyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((Trifluoromethyl)sulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Trifluoromethylsulfonyl)aniline
CAS Number: 426-59-5
This technical guide provides a comprehensive overview of 3-(Trifluoromethylsulfonyl)aniline, a versatile building block for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and key applications, with a focus on its role in medicinal chemistry and materials science.
Physicochemical Properties
This compound is an aromatic amine distinguished by a trifluoromethylsulfonyl group at the meta-position. This substitution significantly influences its chemical reactivity and physical properties. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group enhances its utility in organic synthesis.
| Property | Value |
| CAS Number | 426-59-5 |
| Molecular Formula | C₇H₆F₃NO₂S |
| Molecular Weight | 225.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 99-103 °C |
| Boiling Point | Predicted: 317.8 ± 42.0 °C at 760 mmHg |
| Solubility | Soluble in many organic solvents |
Synthesis and Experimental Protocols
General Experimental Protocol for Sulfonylation of Anilines
This protocol is a representative example of how a sulfonylation reaction of an aniline derivative can be performed.
Objective: To synthesize a trifluoromethylsulfonated aniline derivative.
Materials:
-
Aniline or a substituted aniline derivative
-
Trifluoromethanesulfonyl fluoride or trifluoromethanesulfonic anhydride
-
An organic base (e.g., triethylamine, pyridine)
-
A polar aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline derivative (1 equivalent) in the chosen anhydrous polar aprotic solvent.
-
Addition of Base: Add the organic base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add the trifluoromethanesulfonylating agent (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography, TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired sulfonated aniline.
Applications in Research and Development
The unique electronic properties conferred by the trifluoromethylsulfonyl group make this compound a valuable intermediate in several areas of chemical research.
Medicinal Chemistry and Drug Development
The trifluoromethylsulfonyl group is a bioisostere of other functional groups and can be incorporated into drug candidates to enhance their pharmacological properties. Specifically, this group can improve:
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the half-life of a drug.
-
Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The electron-withdrawing nature of the trifluoromethylsulfonyl group can influence the electronic environment of the molecule, potentially leading to stronger interactions with biological targets.
Derivatives of trifluoromethylanilines have been investigated for their potential as antimicrobial and anticancer agents.
Materials Science
Aromatic sulfonyl compounds are used in the synthesis of advanced polymers. This compound can serve as a monomer or co-monomer in the development of novel polymers with specific thermal and electronic properties.
Visualizations
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a chemical compound, which is applicable to the preparation of this compound and its derivatives.
Caption: A general workflow for chemical synthesis and purification.
Conceptual Role in Drug Discovery
The following diagram illustrates the conceptual role of this compound as a building block in the drug discovery process.
Caption: The role of a chemical building block in drug discovery.
3-(Trifluoromethylsulfonyl)aniline molecular weight
An In-depth Technical Guide to 3-(Trifluoromethylsulfonyl)aniline
Introduction
This compound is an aromatic amine of significant interest in various scientific fields, particularly in medicinal chemistry and materials science.[1] Characterized by a trifluoromethylsulfonyl group (-SO₂CF₃) at the meta-position of the aniline ring, this compound possesses unique physicochemical properties. The potent electron-withdrawing nature of the -SO₂CF₃ group modulates the electron density of the aromatic system, influencing its reactivity and making it a valuable synthetic intermediate.[1] This guide provides a comprehensive overview of its molecular characteristics, experimental protocols for its use, and its applications for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. The data has been compiled from various chemical information repositories.
| Property | Value | Reference |
| Molecular Weight | 225.19 g/mol | [1] |
| Molecular Formula | C₇H₆F₃NO₂S | [1] |
| CAS Number | 426-59-5 | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N | [1] |
| InChI Key | LZYNHEOVZMLXIO-UHFFFAOYSA-N | [1] |
| Monoisotopic Mass | 225.00714 Da | [2] |
| Predicted [M+H]⁺ m/z | 226.01442 | [2] |
| Predicted [M+Na]⁺ m/z | 247.99636 | [2] |
Experimental Protocols
While specific reaction protocols for this compound are proprietary or dispersed in patent literature, its chemical behavior is analogous to other substituted anilines. The following sections detail generalized experimental protocols for reactions and characterization involving this compound, based on methodologies applied to structurally similar molecules.[3]
General Protocol for N-Acylation (Amide Synthesis)
The amino group of this compound is a versatile nucleophile for forming amide bonds, a common linkage in pharmaceuticals.
-
Reaction Setup : Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents : Add an acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) dropwise to the stirred solution at 0 °C.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification : Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure N-acylated product.
Characterization Protocols
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
Sample Preparation : A small amount of the solid sample is placed directly on the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition : Spectra are typically recorded over a range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹.[3] Key peaks to identify would include N-H stretches (around 3300-3500 cm⁻¹ for the starting material), C=O stretches (1630-1680 cm⁻¹ for an amide product), and strong S=O stretches from the sulfonyl group (around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition : ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[3] Tetramethylsilane (TMS) can be used as an internal standard for ¹H and ¹³C NMR. The aromatic protons will appear in the δ 7-8 ppm region, while the ¹⁹F NMR will show a characteristic singlet for the -CF₃ group.[3]
Applications in Research and Drug Development
The trifluoromethylsulfonyl group is a key pharmacophore that can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, this compound serves as a critical building block in several areas:
-
Medicinal Chemistry : It is used in the synthesis of novel therapeutic agents. Its derivatives have been explored for potential anticancer and antithrombotic activities.[1] The strong electron-withdrawing properties of the -SO₂CF₃ group are crucial for tuning the electronic properties of target molecules to optimize biological activity.[1]
-
Organic Synthesis : As a versatile aromatic amine, it is a precursor for a wide range of organic reactions, including nucleophilic and electrophilic substitutions, enabling the construction of complex molecular architectures.[1]
-
Materials Science : The compound has potential applications as a monomer or co-monomer in the synthesis of advanced functional polymers with specific electronic or physical properties.[1]
Synthesis and Characterization Workflow
The general workflow for utilizing this compound in a synthetic context involves a series of standard laboratory procedures, from the initial reaction to the final characterization of the product.
References
A Technical Guide to 3-(Trifluoromethylsulfonyl)aniline for Researchers and Drug Development Professionals
Introduction: 3-(Trifluoromethylsulfonyl)aniline, with CAS Number 426-59-5, is an aromatic organic compound featuring a trifluoromethylsulfonyl group (−SO₂CF₃) at the meta-position relative to an amino group on a benzene ring. The presence of the potent electron-withdrawing trifluoromethylsulfonyl group imparts unique physicochemical properties to the molecule, making it a pivotal building block in medicinal chemistry, organic synthesis, and material science. Its derivatives are actively explored in drug discovery, where the −SO₂CF₃ moiety is known to enhance metabolic stability, binding affinity, and overall potency of active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its chemical properties, synthesis, applications, and handling for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound is characterized by its distinct molecular structure, which dictates its reactivity and utility. The key identifiers and physicochemical properties are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 426-59-5[1] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₇H₆F₃NO₂S[1] |
| Molecular Weight | 225.19 g/mol [1] |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N[1] |
| InChI Key | LZYNHEOVZMLXIO-UHFFFAOYSA-N[1] |
| Synonyms | (3-Aminophenyl)trifluoromethyl sulfone, 3-Aminophenyl trifluoromethyl sulphone[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Physical Form | Orange to faint tan powder | [2] |
| Melting Point | 78-81 °C | [1][2] |
| Boiling Point | 333.6 ± 42.0 °C (Predicted) | [2][3] |
| Density | 1.502 ± 0.06 g/cm³ (Predicted) | [2][3] |
| pKa | 2.09 ± 0.10 (Predicted) | [2] |
| Flash Point | 155.6 °C | [3] |
Synthesis and Purification
The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the aniline from a corresponding nitro compound or the oxidation of a trifluoromethylthio precursor.
Synthetic Pathways
Two common strategies for synthesizing this compound are:
-
Reduction of 3-Nitro-1-(trifluoromethylsulfonyl)benzene: This is a standard and widely used method for preparing anilines. The nitro group is reduced to an amine using various established methods, such as catalytic hydrogenation (e.g., with Pd/C or Raney Nickel) or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂). This pathway offers high yields and is applicable on an industrial scale.
-
Oxidation of 3-((Trifluoromethyl)thio)aniline: This approach involves the oxidation of the sulfur atom in the corresponding trifluoromethyl sulfide. Common oxidizing agents include hydrogen peroxide, often in an activating solvent like trifluoroacetic acid, which facilitates the conversion to the sulfone without significant side reactions.
Purification
The most common method for purifying the final product is recrystallization. The choice of solvent depends on the impurity profile, with common systems including toluene for high-purity crystals, ethanol, water to remove ionic contaminants, or hexane/ethyl acetate mixtures.[4]
Experimental Protocols
Example Protocol: Synthesis of Monomer N-4-(Trifluoromethylsulfonyl)phenyl-norbornene-5,6-dicarboximide[5]
This protocol details the reaction of an aniline derivative with an anhydride to form an amic acid, followed by imidization.
Materials:
-
4-(Trifluoromethylsulfonyl)aniline (0.2 g, 0.88 mmol)
-
Norbornene-5,6-dicarboxylic anhydride (NDA) (0.1457 g, 0.88 mmol)
-
Dichloromethane (20 mL)
-
Acetic anhydride (20 mL)
-
Anhydrous sodium acetate (2.0 g)
Procedure:
-
Amic Acid Formation:
-
Dissolve 4-(trifluoromethylsulfonyl)aniline (0.2 g, 0.88 mmol) and norbornene-5,6-dicarboxylic anhydride (0.1457 g, 0.88 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Maintain the solution under reflux conditions for 24 hours.
-
After cooling to room temperature, the resulting amic acid product is separated by filtration and dried.
-
-
Imidization:
-
Dissolve the dried amic acid in acetic anhydride (20 mL) along with anhydrous sodium acetate (2.0 g).
-
Maintain this solution at 65 °C for 24 hours.
-
Allow the solution to cool to room temperature.
-
Precipitate the final product by pouring the reaction mixture into ice water.
-
Wash the precipitate several times with water.
-
Recover the monomer by filtration and recrystallize twice from hexanes to achieve high purity.
-
Key Applications in Research and Development
This compound is a strategic building block due to the desirable properties conferred by the −SO₂CF₃ group.
-
Drug Development: The trifluoromethylsulfonyl group is a bioisostere of other functional groups and is prized for its ability to increase lipophilicity and metabolic stability, which can improve the pharmacokinetic profile of a drug candidate. It serves as a key intermediate for synthesizing complex molecules, including potential antithrombotic and anticancer agents.[4]
-
Organic Synthesis: As a versatile aromatic amine, it undergoes a variety of chemical reactions, including nucleophilic and electrophilic substitutions.[4] It can also serve as a precursor for potent catalysts like triflimide (Tf₂NH), which is used in cyclization and hydrofunctionalization reactions.[4]
-
Material Science: Aromatic sulfonyl compounds are valuable in polymer chemistry. This aniline derivative holds potential as a monomer or co-monomer for the development of novel functional polymers with specific electronic or physical properties.[4]
Safety and Handling
Due to the lack of a specific safety data sheet (SDS) for this compound, the following information is based on data for structurally similar compounds and general chemical safety principles. It should be handled with care in a well-ventilated area or chemical fume hood.
Table 3: Hazard Information and Recommended Precautions
| Category | Description |
| Primary Hazards | Based on chemical supplier data, the compound is considered toxic.[2] It is likely harmful if swallowed, in contact with skin, or inhaled, and irritating to the eyes, respiratory system, and skin.[2] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, impervious gloves, and safety goggles with side shields.[2] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep container tightly sealed and store in a cool, dry place.[2] |
| First Aid (General) | In case of contact, immediately wash skin with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In case of accident or if you feel unwell, seek immediate medical advice.[2] |
Researchers should always consult a comprehensive and current Safety Data Sheet from their supplier before handling this chemical and perform a thorough risk assessment.
References
An In-depth Technical Guide to 3-(Trifluoromethylsulfonyl)aniline for Researchers and Drug Development Professionals
An Introduction to a Versatile Building Block
3-(Trifluoromethylsulfonyl)aniline, a substituted aromatic amine, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry, organic synthesis, and materials science. The presence of the strongly electron-withdrawing trifluoromethylsulfonyl group at the meta-position of the aniline ring imparts unique physicochemical properties, influencing its reactivity and biological activity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in drug discovery, with a focus on its role as a scaffold in the development of kinase inhibitors.
Core Physical and Chemical Properties
The distinct characteristics of this compound stem from the synergistic effects of the amino group and the trifluoromethylsulfonyl substituent. These properties are crucial for its application as a chemical intermediate and a building block in the synthesis of more complex molecules.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are based on predictive models.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO₂S | [1] |
| Molecular Weight | 225.19 g/mol | [1] |
| Melting Point | 78-81 °C | [1] |
| Boiling Point (Predicted) | 333.6 °C | N/A |
| Density (Predicted) | 1.502 g/cm³ | N/A |
| Appearance | Off-white to light yellow crystalline solid | N/A |
| Solubility | Soluble in various organic solvents such as dichloromethane, chloroform, ethanol, and ethyl acetate. Low solubility in water. | [2] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay between the electron-donating amino group and the strongly electron-withdrawing trifluoromethylsulfonyl group. This electronic tug-of-war influences the reactivity of both the aromatic ring and the amino group.
The trifluoromethylsulfonyl group is a powerful deactivating group, making the aromatic ring less susceptible to electrophilic aromatic substitution compared to aniline. However, the amino group is an activating, ortho-, para-director. Due to the meta-position of the sulfonyl group, electrophilic attack is directed to the positions ortho and para to the amino group (positions 2, 4, and 6). Steric hindrance from the bulky trifluoromethylsulfonyl group may influence the regioselectivity of these reactions.
The amino group, while its basicity is reduced by the electron-withdrawing sulfonyl group, retains its nucleophilic character and can readily undergo reactions such as acylation, alkylation, and diazotization.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful application of this compound in research and development. The following section provides protocols for its synthesis and key transformations.
Synthesis of this compound
A common method for the synthesis of this compound is the direct sulfonylation of aniline with trifluoromethanesulfonyl chloride.
General Procedure for Direct Sulfonylation: [2]
-
Materials: Aniline, trifluoromethanesulfonyl chloride, triethylamine (or pyridine), anhydrous dichloromethane, water, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.3 equivalents) to the stirred solution.
-
Add trifluoromethanesulfonyl chloride (1.2 equivalents) dropwise over a period of 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound.[2]
-
Caption: Workflow for the synthesis of this compound.
Key Chemical Reactions
1. N-Acylation with Acetic Anhydride
This reaction protects the amino group or introduces an acetyl moiety as part of a larger synthetic strategy.
-
Materials: this compound, acetic anhydride, and a suitable solvent (e.g., acetic acid or catalyst-free).[3]
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of glacial acetic acid or proceed neat.
-
Slowly add acetic anhydride (1.1-1.2 equivalents) to the solution while stirring. The reaction is often exothermic.
-
After the initial exotherm subsides, the mixture can be stirred at room temperature or gently heated (e.g., 50 °C) for 30 minutes to an hour to ensure completion.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acetylated product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain N-(3-(trifluoromethylsulfonyl)phenyl)acetamide.
-
2. Electrophilic Aromatic Substitution: Bromination
This protocol, adapted from the bromination of the structurally similar 3-(trifluoromethyl)aniline, illustrates the regioselective introduction of a bromine atom.[4]
-
Materials: this compound, N-Bromosuccinimide (NBS), and N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.
-
In a separate flask, prepare a solution of NBS (1.05 equivalents) in DMF.
-
Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the brominated derivative, which is expected to be predominantly the 4-bromo isomer due to the directing effects of the amino group and steric hindrance.
-
Role in Drug Discovery: Targeting the RAF/MEK/ERK Signaling Pathway
The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[5] The this compound scaffold is of particular interest in the design of kinase inhibitors, a major class of anticancer drugs.
One of the most critical signaling pathways in cancer is the RAS-RAF-MEK-ERK pathway (also known as the MAPK pathway). This pathway regulates cell proliferation, differentiation, and survival. Mutations in genes encoding components of this pathway, particularly BRAF, are common in many cancers, including melanoma.
Sorafenib, a multi-kinase inhibitor approved for the treatment of certain types of cancer, contains a trifluoromethylphenyl moiety.[6] While not a direct derivative of this compound, the structural and electronic principles are highly relevant. The trifluoromethyl group in Sorafenib is crucial for its inhibitory activity against RAF kinases.[7] Analogs of Sorafenib and other RAF inhibitors have been synthesized using various trifluoromethyl-substituted anilines, highlighting the importance of this structural motif.[8][9]
The general mechanism of action for RAF inhibitors involves binding to the ATP-binding pocket of the RAF kinase, preventing its activation and downstream signaling to MEK and ERK, thereby inhibiting cancer cell proliferation.
Caption: Inhibition of the RAF/MEK/ERK pathway by a RAF inhibitor.
Conclusion
This compound is a valuable and versatile building block in modern organic chemistry and drug discovery. Its unique electronic properties, conferred by the trifluoromethylsulfonyl group, make it an attractive starting material for the synthesis of a wide range of functional molecules. The provided protocols offer a foundation for its synthesis and derivatization, while its relevance in the design of kinase inhibitors underscores its potential in the development of novel therapeutics. As research in targeted therapies continues to expand, the utility of specialized building blocks like this compound is expected to grow, offering new avenues for innovation in science and medicine.
References
- 1. Buy this compound | 426-59-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. An overview of RAF kinases and their inhibitors (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic pathway for 3-(trifluoromethylsulfonyl)aniline, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols for each key transformation and includes quantitative data where available to facilitate reproducibility and optimization.
Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from nitrobenzene. The overall strategy involves the introduction of a sulfonyl chloride group meta to the nitro group, followed by a trifluoromethylation of the resulting sulfonyl chloride, and concluding with the reduction of the nitro group to the desired aniline.
Caption: Proposed three-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Nitrobenzenesulfonyl chloride
This procedure is adapted from established industrial processes for the sulfochlorination of nitrobenzene.[1]
Reaction:
Nitrobenzene is reacted with chlorosulfonic acid, followed by treatment with thionyl chloride to yield 3-nitrobenzenesulfonyl chloride.
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, carefully add chlorosulfonic acid.
-
Heat the chlorosulfonic acid to approximately 110-115°C.
-
Slowly add nitrobenzene dropwise to the hot acid while maintaining the temperature.
-
After the addition is complete, continue stirring the reaction mixture at this temperature for several hours to ensure complete sulfonation.
-
Cool the reaction mixture to 60-80°C.
-
Slowly add thionyl chloride to the mixture. The reaction will evolve gases (HCl and SO₂), which should be appropriately scrubbed.
-
Maintain the temperature and continue stirring until the gas evolution ceases.
-
Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
The solid 3-nitrobenzenesulfonyl chloride will precipitate.
-
Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry under vacuum.
| Parameter | Value | Reference |
| Reactant Ratio (Nitrobenzene:Chlorosulfonic Acid) | approx. 1:4 (molar) | [1] |
| Reaction Temperature (Sulfonation) | 110-115°C | [1] |
| Reaction Temperature (Chlorination) | 60-80°C | [1] |
| Typical Yield | High | [1] |
Step 2: Synthesis of 3-Nitrophenyl trifluoromethyl sulfone
This step utilizes a copper-catalyzed trifluoromethylation of the sulfonyl chloride with an electrophilic trifluoromethylating agent.
Reaction:
3-Nitrobenzenesulfonyl chloride is reacted with an electrophilic trifluoromethylating reagent, such as Umemoto's reagent II, in the presence of a copper catalyst to afford 3-nitrophenyl trifluoromethyl sulfone.
Experimental Protocol:
-
To a reaction flask, add 3-nitrobenzenesulfonyl chloride, Umemoto's reagent II (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate), copper(I) iodide (CuI), and a ligand such as 1,10-phenanthroline.
-
Add a suitable solvent system, for example, a biphasic mixture of toluene and water.
-
Stir the mixture vigorously at a controlled temperature (e.g., 80°C) for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system is used, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-nitrophenyl trifluoromethyl sulfone.
| Parameter | Value | Reference |
| Trifluoromethylating Agent | Umemoto's Reagent II | |
| Catalyst System | CuI / 1,10-Phenanthroline | |
| Solvent | Toluene / Water | |
| Reaction Temperature | 80°C | |
| Typical Yield | Moderate to good |
Step 3: Synthesis of this compound
The final step involves the reduction of the nitro group to an amine. A common and effective method is the use of iron powder in the presence of an acidic promoter.
Reaction:
3-Nitrophenyl trifluoromethyl sulfone is reduced using iron powder and ammonium chloride in a mixed solvent system to yield this compound.
Experimental Protocol:
-
In a round-bottom flask, suspend 3-nitrophenyl trifluoromethyl sulfone in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
The resulting aqueous residue can be extracted with a suitable organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
| Parameter | Value |
| Reducing Agent | Iron Powder |
| Promoter | Ammonium Chloride |
| Solvent System | Ethanol / Water |
| Reaction Temperature | Reflux |
| Typical Yield | High |
Experimental Workflows
The following diagrams illustrate the general workflows for the key stages of the synthesis.
Caption: General workup procedure for the synthesis of 3-nitrobenzenesulfonyl chloride.
Caption: General work-up and purification workflow for the synthesis of this compound.
References
Spectroscopic Data for 3-(Trifluoromethylsulfonyl)aniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethylsulfonyl)aniline is an organic compound of interest in medicinal chemistry and materials science. Its structure, featuring both an aniline moiety and a trifluoromethylsulfonyl group, suggests potential applications as a building block in the synthesis of pharmaceuticals and functional materials. The electron-withdrawing nature of the trifluoromethylsulfonyl group can significantly influence the chemical properties and biological activity of molecules incorporating this scaffold.
A thorough understanding of the spectroscopic characteristics of this compound is crucial for its identification, purity assessment, and the characterization of its derivatives. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound. However, a comprehensive search of publicly available scientific literature and spectral databases did not yield specific experimental spectra for this compound. The information presented herein is therefore based on the analysis of closely related compounds and established principles of spectroscopic interpretation.
Predicted Spectroscopic Data
Due to the absence of direct experimental data in the searched literature, the following tables summarize the expected spectroscopic characteristics for this compound based on data from analogous compounds and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic H (ortho to -NH₂) | 6.8 - 7.2 | d or dd | ~8 |
| Aromatic H (para to -NH₂) | 7.2 - 7.5 | t | ~8 |
| Aromatic H (ortho to -SO₂CF₃) | 7.6 - 8.0 | d or dd | ~8 |
| Aromatic H (ortho to -SO₂CF₃) | 7.8 - 8.2 | s (broad) | |
| -NH₂ | 3.5 - 4.5 | s (broad) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Coupling |
| C-NH₂ | 145 - 150 | |
| C-H (aromatic) | 115 - 135 | |
| C-SO₂CF₃ | 138 - 142 | |
| CF₃ | 118 - 125 | q, ¹JC-F ≈ 280-320 Hz |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) |
| -SO₂CF₃ | -75 to -85 |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (aniline) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |
| C=C Stretch (aromatic) | 1580 - 1620 | Medium to Strong |
| S=O Stretch (sulfonyl) | 1300 - 1350 and 1150 - 1180 | Strong, Two Bands |
| C-F Stretch (trifluoromethyl) | 1100 - 1200 | Strong |
Table 5: Predicted Mass Spectrometry (MS) Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 225.01 | Molecular Ion |
| [M+H]⁺ | 226.02 | Protonated Molecular Ion (ESI, CI) |
Experimental Protocols
While specific experimental protocols for this compound were not found, the following are generalized methods for obtaining spectroscopic data for aniline derivatives. These protocols are provided as a reference and would require optimization for the specific compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 300-600 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single pulse.
-
Number of Scans: 16-64 (dependent on concentration).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single pulse.
-
Number of Scans: ≥ 1024 (due to low natural abundance).
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: Standard single pulse.
-
Number of Scans: 128-256.
-
Spectral Width: Appropriate range to cover trifluoromethylsulfonyl signals (e.g., -50 to -100 ppm).
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the liquid sample between two NaCl or KBr plates.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Record a background spectrum and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile). For Electrospray Ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.
-
Instrumentation: Utilize a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds. For anilines, positive ion mode ([M+H]⁺) is common.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and aspects of the structure.
Visualizations
The following diagrams illustrate the general workflow for obtaining and interpreting spectroscopic data, as well as the chemical structure of the target compound.
An In-depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethylsulfonyl Group
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethylsulfonyl (CF₃SO₂) group, often abbreviated as triflyl (Tf), stands as one of the most powerful electron-withdrawing moieties in organic chemistry. Its profound impact on the electronic properties of a molecule makes it a critical functional group in the design of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comprehensive overview of the electron-withdrawing nature of the trifluoromethylsulfonyl group, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its core principles.
The Origin of the Strong Electron-Withdrawing Effect
The potent electron-withdrawing capacity of the trifluoromethylsulfonyl group stems from the cumulative inductive effects of the highly electronegative fluorine and oxygen atoms. The three fluorine atoms strongly pull electron density from the methyl carbon, which in turn enhances the electronegativity of the sulfur atom.[3] This effect is further amplified by the two oxygen atoms double-bonded to the sulfur, creating a significant electron deficiency on the sulfur atom and, by extension, the rest of the molecule to which the group is attached.[4][5]
The electron-withdrawing nature of the trifluoromethylsulfonyl group is primarily an inductive effect (-I effect), transmitted through the sigma (σ) bond framework of the molecule.[3][6] Unlike many other functional groups, the trifluoromethylsulfonyl group does not possess a significant resonance effect (-M or -R effect) where electrons are delocalized through the pi (π) system.[7][8] This is because the sulfur atom's d-orbitals are not effectively involved in π-bonding with adjacent aromatic rings or double bonds.[9]
Caption: Inductive and Resonance Effects of the CF₃SO₂ Group.
Quantitative Measures of Electron-Withdrawing Strength
The electron-withdrawing properties of the trifluoromethylsulfonyl group can be quantified using several physical organic chemistry parameters, most notably Hammett constants and pKa values.
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds.[10] The substituent constant, sigma (σ), quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, with larger values signifying a stronger effect. The trifluoromethylsulfonyl group exhibits some of the highest positive σ values.
| Parameter | Value | Interpretation |
| σmeta | 0.71 | Strong electron-withdrawing effect at the meta position. |
| σpara | 0.78 | Very strong electron-withdrawing effect at the para position. |
| σ+para | +0.612 | Strong deactivation towards electrophilic aromatic substitution.[11] |
| σ-para | 1.049 | Strong stabilization of negative charge through the aromatic ring.[12] |
Table 1: Hammett Substituent Constants for the Trifluoromethylsulfonyl Group.[13][14]
The electron-withdrawing nature of the trifluoromethylsulfonyl group significantly increases the acidity of adjacent protons. This is evident in the low pKa values of trifluoromethanesulfonic acid and related compounds.
| Compound | Structure | pKa |
| Trifluoromethanesulfonic acid | CF₃SO₃H | ~ -14 |
| Triflamide | CF₃SO₂NH₂ | 6.33 (in H₂O)[15] |
| Bis(trifluoromethanesulfonyl)imide | (CF₃SO₂)₂NH | 2.8 (in H₂O)[15][16] |
| Methanesulfonic acid | CH₃SO₃H | -1.9[17] |
Table 2: pKa Values of Compounds Containing the Trifluoromethylsulfonyl Group.
The extremely low pKa of trifluoromethanesulfonic acid (triflic acid) makes it a superacid, approximately a million times more acidic than sulfuric acid.[17]
Experimental Protocols
Hammett constants are typically determined by measuring the ionization constants (Ka) of a series of meta- and para-substituted benzoic acids in water at 25°C.[18]
Workflow:
-
Synthesis: Synthesize a series of meta- or para-substituted benzoic acids.
-
Purification: Purify the synthesized acids to a high degree.
-
Titration: Perform potentiometric titrations of the benzoic acid derivatives with a standardized strong base (e.g., NaOH) in a 70:30 ethanol-water solution to determine their pKa values.[18]
-
Calculation: The Hammett σ value is calculated using the equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)
Caption: Workflow for Experimental Determination of Hammett Constants.
The pKa of a compound is determined by measuring the pH at which the compound is 50% ionized.
Workflow:
-
Solution Preparation: Prepare a solution of the acidic compound in a suitable solvent (e.g., water, DMSO).
-
Titration: Titrate the solution with a standardized strong base, monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Impact on Chemical Reactivity and Drug Design
The strong electron-withdrawing nature of the trifluoromethylsulfonyl group has profound implications for chemical reactivity and is a key tool in drug design.
-
Increased Acidity: As demonstrated by the pKa values, the CF₃SO₂ group dramatically increases the acidity of nearby protons.
-
Leaving Group Ability: The triflate anion (CF₃SO₃⁻) is an excellent leaving group due to the stabilization of the negative charge by the trifluoromethylsulfonyl group. This makes triflates common substrates in nucleophilic substitution and elimination reactions.[19]
-
Electrophilicity: The CF₃SO₂ group enhances the electrophilicity of adjacent atoms, making them more susceptible to nucleophilic attack.[3]
Caption: Influence of the CF₃SO₂ Group on Chemical Reactivity.
In medicinal chemistry, the introduction of a trifluoromethylsulfonyl group can significantly alter a drug candidate's properties:
-
Metabolic Stability: The C-F and S-O bonds are very strong, making the CF₃SO₂ group resistant to metabolic degradation, which can increase a drug's half-life.[1]
-
Lipophilicity: The trifluoromethylsulfonyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[15]
-
Binding Affinity: The strong dipole moment and ability to participate in hydrogen bonding can lead to improved binding affinity with biological targets.[2]
-
pKa Modulation: The group can be used to fine-tune the pKa of acidic or basic centers in a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.[20]
Conclusion
The trifluoromethylsulfonyl group is a cornerstone of modern organic and medicinal chemistry due to its exceptionally strong electron-withdrawing properties. Its influence is primarily driven by a powerful inductive effect, which can be precisely quantified through parameters like Hammett constants and pKa values. A thorough understanding of these effects is essential for researchers and scientists aiming to rationally design molecules with tailored reactivity and biological activity. The strategic incorporation of the trifluoromethylsulfonyl group will undoubtedly continue to play a pivotal role in the development of new therapeutics and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Sulfonyl group - Wikipedia [en.wikipedia.org]
- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. homepages.bluffton.edu [homepages.bluffton.edu]
- 13. researchgate.net [researchgate.net]
- 14. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 18. web.viu.ca [web.viu.ca]
- 19. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
- 20. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
A Technical Guide to the Solubility of 3-(Trifluoromethylsulfonyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 3-(Trifluoromethylsulfonyl)aniline, a key building block in medicinal chemistry and material science. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive framework for its determination. It includes standardized experimental protocols and a template for data organization, empowering researchers to generate reliable and comparable solubility data.
Quantitative Solubility Data
A thorough review of scientific databases and literature did not yield specific quantitative solubility values for this compound in a range of organic solvents. To facilitate standardized data collection and reporting, the following table is provided as a template for researchers.
Table 1: Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Mass of Solute ( g/mol ) |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | 225.20 |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | 225.20 |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | 225.20 |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | 225.20 |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | 225.20 |
| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | 225.20 |
Experimental Protocols for Solubility Determination
Accurate solubility measurement is critical for applications ranging from reaction optimization to formulation development. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a solid in a liquid is the Isothermal Saturation Method , often referred to as the shake-flask method.[1][2][3] This method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is achieved.[2][4] The concentration of the dissolved solute in the resulting saturated solution is then measured.
Two common analytical techniques for concentration measurement within this framework are Gravimetric Analysis and UV-Vis Spectrophotometry.
Protocol 1: Isothermal Saturation Method with Gravimetric Analysis
This protocol directly measures the mass of the dissolved solute in a known volume of the saturated solution. It is a robust and straightforward method that does not require chromophores in the solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Temperature-controlled orbital shaker or magnetic stirrer with a water bath
-
Sealed vials (e.g., screw-cap glass vials with PTFE liners)
-
Volumetric pipette (Class A)
-
Syringe filters (e.g., 0.22 µm PTFE) to separate the saturated solution from the solute phase[3]
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation: Add an excess amount of solid this compound to a sealed vial. An excess is confirmed by the presence of undissolved solid throughout the experiment.[4]
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the selected organic solvent into the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. This typically requires 24 to 48 hours.[4] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, thereby verifying equilibrium has been reached.[3]
-
Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed, clean, and dry evaporation dish.[3]
-
Analysis: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Once all the solvent has evaporated, cool the dish in a desiccator and weigh it on the analytical balance.
-
Calculation:
-
Mass of dissolved solute (g): (Final mass of dish + residue) - (Initial mass of empty dish)
-
Solubility ( g/100 mL): (Mass of dissolved solute / Volume of solvent used) x 100
-
Protocol 2: Isothermal Saturation Method with UV-Vis Spectrophotometry
This protocol is suitable for compounds that absorb ultraviolet or visible light. It determines the solute concentration based on its absorbance, according to the Beer-Lambert law.
Materials and Equipment:
-
All materials listed in Protocol 2.1
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes for creating a calibration curve
Procedure:
-
Calibration Curve Construction:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The resulting linear equation will be used to determine the concentration of unknown samples.
-
-
Sample Preparation and Equilibration: Follow steps 1-3 from Protocol 2.1.
-
Phase Separation and Dilution:
-
Perform the phase separation as described in step 4 of Protocol 2.1, collecting the filtered saturated solution.
-
Accurately pipette a small, known volume of the saturated solution into a volumetric flask and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve. Record the dilution factor precisely.[4]
-
-
Analysis: Measure the absorbance of the diluted saturated solution at λmax using the spectrophotometer.
-
Calculation:
-
Use the absorbance of the diluted sample and the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility.
-
Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for determining the solubility of a solid compound in an organic solvent using the Isothermal Saturation Method.
Caption: Generalized workflow for determining the equilibrium solubility of a solid.
References
The Advent and Evolution of Trifluoromethylsulfonyl Anilines: A Technical Guide for Researchers
An in-depth exploration of the synthesis, history, and therapeutic applications of a pivotal class of sulfonamides in drug discovery.
Introduction
Trifluoromethylsulfonyl anilines, a unique subclass of organofluorine compounds, have carved a significant niche in the landscape of medicinal chemistry and drug development. Characterized by the presence of a trifluoromethylsulfonyl group appended to an aniline moiety, these compounds possess a distinct electronic and conformational profile that has proven invaluable in the design of targeted therapeutics. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group significantly modulates the physicochemical properties of the parent aniline, influencing its pKa, lipophilicity, and metabolic stability. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of trifluoromethylsulfonyl anilines, alongside a detailed examination of their role as modulators of key signaling pathways in disease.
Historical Perspective and Key Discoveries
The journey of trifluoromethylsulfonyl anilines is intrinsically linked to the broader development of organofluorine chemistry and sulfonamide-based therapeutics. While the seminal report of the synthesis of the simplest member of this class, N-(trifluoromethylsulfonyl)aniline, proved elusive in a comprehensive search of mid-20th-century literature, the foundational work on triflamides (N-trifluoromethanesulfonyl derivatives) laid the groundwork for their eventual emergence. Early reviews of triflamide and triflimide chemistry highlighted the exceptional acidity of the N-H bond, a direct consequence of the powerful inductive effect of the trifluoromethylsulfonyl group.[1][2] This inherent acidity became a key feature exploited in subsequent synthetic and medicinal chemistry applications.
The development of reagents like trifluoromethanesulfonic anhydride (triflic anhydride) and trifluoromethanesulfonyl chloride in the latter half of the 20th century provided efficient means to introduce the trifluoromethylsulfonyl group onto various substrates, including anilines. These reagents, known for their high reactivity, enabled the synthesis of a diverse array of trifluoromethylsulfonyl-containing compounds, paving the way for the exploration of their biological activities.
Synthetic Methodologies
The synthesis of trifluoromethylsulfonyl anilines has evolved from classical sulfonylation reactions to more sophisticated and versatile methods. The primary approaches involve the reaction of an aniline derivative with a suitable trifluoromethylsulfonylating agent.
Classical Sulfonylation
The most direct route to N-aryl triflamides is the reaction of an aniline with trifluoromethanesulfonyl chloride or triflic anhydride in the presence of a base to neutralize the generated acid.
Experimental Protocol: Synthesis of N-Phenyltrifluoromethanesulfonamide
To a solution of aniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or diethyl ether, a base such as triethylamine or pyridine (1.1 - 1.5 eq) is added. The mixture is cooled to 0 °C, and trifluoromethanesulfonyl chloride (1.05 eq) is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford N-phenyltrifluoromethanesulfonamide.
Modern Synthetic Approaches
More recent methods have focused on improving the efficiency, scope, and functional group tolerance of the synthesis. These include palladium-catalyzed cross-coupling reactions and the use of alternative trifluoromethylsulfonylating agents. For instance, N-phenyl-bis(trifluoromethanesulfonyl)imide, also known as N-phenyltriflimide, serves as a milder and more selective reagent for the triflylation of various nucleophiles.[3]
Quantitative Data Summary
The following tables summarize key physical and biological data for representative trifluoromethylsulfonyl anilines and related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 4-(Trifluoromethylsulfonyl)aniline | C₇H₆F₃NO₂S | 225.19 | 96 | [4] |
| N,N-Bis(trifluoromethylsulfonyl)aniline | C₈H₅F₆NO₄S₂ | 357.24 | 100-102 | [5] |
| Compound/Inhibitor | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| A-366 (a hypothetical trifluoromethylsulfonyl aniline derivative) | EGFR | 50 | A549 (Lung Carcinoma) | Fictional data for illustrative purposes |
| B-721 (a hypothetical trifluoromethylsulfonyl aniline derivative) | VEGFR-2 | 75 | HUVEC (Human Umbilical Vein Endothelial Cells) | Fictional data for illustrative purposes |
| Navitoclax | Bcl-2 | <1 | - | [1] |
| Navitoclax | Bcl-xL | <1 | - | [1] |
| Navitoclax | Bcl-w | <1 | - | [1] |
Role in Drug Discovery and Signaling Pathways
The trifluoromethylsulfonyl aniline scaffold is a privileged structure in modern drug discovery, particularly in the development of kinase inhibitors and modulators of apoptosis. The trifluoromethylsulfonyl group can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases or the BH3-binding groove of anti-apoptotic Bcl-2 family proteins.
Inhibition of Receptor Tyrosine Kinase Signaling
Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical regulators of cell proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Many small-molecule kinase inhibitors feature an aniline core that anchors the molecule in the ATP-binding site of the kinase. The introduction of a trifluoromethylsulfonyl group on this aniline can enhance binding affinity and improve pharmacokinetic properties.
Figure 1: Simplified EGFR signaling pathway and the mechanism of inhibition by a trifluoromethylsulfonyl aniline-based kinase inhibitor.
Modulation of the Bcl-2 Family and Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis. Anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1 are often overexpressed in cancer cells, promoting their survival. Small molecules that mimic the BH3 domain of pro-apoptotic proteins can bind to and inhibit these anti-apoptotic proteins, thereby restoring the cell's ability to undergo apoptosis. The sulfonamide moiety, including the trifluoromethylsulfonamide group, has been incorporated into potent Bcl-2 family inhibitors.
Figure 2: The intrinsic apoptosis pathway and the role of a trifluoromethylsulfonyl aniline-based BH3 mimetic in inhibiting Bcl-2/Bcl-xL.
Conclusion
Trifluoromethylsulfonyl anilines represent a powerful and versatile class of compounds that have had a profound impact on drug discovery. Their unique electronic properties, conferred by the trifluoromethylsulfonyl group, have enabled the development of highly potent and selective inhibitors of key cellular targets. The continued exploration of novel synthetic routes and the deeper understanding of their interactions with biological systems will undoubtedly lead to the discovery of new and improved therapeutics for a range of diseases. This guide serves as a foundational resource for researchers in the field, providing a comprehensive overview of the history, synthesis, and application of this important chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. VEGFR inhibitor [otavachemicals.com]
- 3. Intramolecular catalysis of amide hydrolysis by two carboxy-groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Photodehydrocyclizations in stilbene-like compounds. Part V. Photochemistry of 2,2′-distyrylbiphenyl - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. parchem.com [parchem.com]
The Versatile Building Block: A Technical Guide to 3-(Trifluoromethylsulfonyl)aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing functional groups is a cornerstone of designing molecules with enhanced properties. Among these, the trifluoromethylsulfonyl (-SO₂CF₃) group has garnered significant attention for its profound electronic effects and metabolic stability. This technical guide focuses on 3-(trifluoromethylsulfonyl)aniline, a key building block that leverages the potent electron-withdrawing nature of the -SO₂CF₃ moiety to facilitate a wide range of chemical transformations. Its utility is particularly pronounced in the synthesis of complex aromatic systems, finding extensive application in the development of pharmaceuticals and advanced materials.
Core Properties and Spectroscopic Data
This compound is a crystalline solid at room temperature. The strong electron-withdrawing capacity of the trifluoromethylsulfonyl group significantly influences the reactivity of both the aniline nitrogen and the aromatic ring. This electronic modulation is key to its utility as a versatile synthetic intermediate.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 426-59-5 | [1] |
| Molecular Formula | C₇H₆F₃NO₂S | [1] |
| Molecular Weight | 225.19 g/mol | [1] |
| Boiling Point | 333.6 °C at 760 mmHg | [2] |
| Flash Point | 155.6 °C | [2] |
| Density | 1.502 g/cm³ | [2] |
| Refractive Index | 1.501 | [2] |
Table 2: Spectroscopic Data of this compound and Related Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |
| N,3-dimethyl-N-(trifluoromethyl)aniline | 7.25 (t, J = 7.6 Hz, 1H), 7.20 – 7.02 (m, 3H), 3.04 (q, J = 1.3 Hz, 3H), 2.38 (s, 3H) | 143.83, 140.12, 129.96, 128.08, 126.79 (d, J = 1.7 Hz), 124.61 (q, J = 255.2 Hz), 123.06 (d, J = 1.7 Hz), 37.41 (d, J = 2.2 Hz), 22.44 | -59.95 (3F) | [3] |
| N-benzyl-N-(trifluoromethyl)aniline | 7.40 – 7.28 (m, 7H), 7.28 – 7.22 (m, 3H), 4.63 (s, 2H) | 140.93, 136.83, 128.83, 128.19, 127.59, 127.20, 126.13, 125.55, 123.24 (q, J = 255.8 Hz), 52.98 | -57.38 (3F) | [3] |
| 4-Fluoro-3-(trifluoromethyl)aniline | 6.93 (m, 1H), 6.80 (m, 1H), 6.73 (m, 1H), 3.65 (s, 2H) | Not available | Not available | [4] |
Key Synthetic Applications and Experimental Protocols
The unique electronic properties of this compound make it an ideal substrate for a variety of coupling reactions, enabling the construction of complex molecular architectures. Below are detailed protocols for key transformations.
Buchwald-Hartwig Amination: Synthesis of a Nilotinib Intermediate
A crucial application of trifluoromethylaniline derivatives is in the synthesis of intermediates for pharmaceuticals. For instance, 3-bromo-5-(trifluoromethyl)aniline is a key starting material for the synthesis of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, a vital precursor to the anticancer drug Nilotinib. This transformation is typically achieved via a Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline [1]
Materials:
-
3-Bromo-5-trifluoromethylaniline (1.0 mol)
-
4-Methylimidazole (1.5 mol)
-
Tripotassium phosphate (K₃PO₄) (1.2 mol)
-
Copper(I) iodide (CuI) (0.1 mol)
-
8-Hydroxyquinoline (0.1 mol)
-
Argon atmosphere
Procedure:
-
To a reaction vessel, add 3-bromo-5-trifluoromethylaniline, tripotassium phosphate, and 4-methylimidazole.
-
Stir the mixture and heat to 80 °C under an argon atmosphere.
-
Add 8-hydroxyquinoline and copper(I) iodide to the reaction mixture.
-
Heat the reaction to 165 °C and maintain this temperature for 4 hours.
-
After the reaction is complete, cool the mixture and proceed with standard aqueous work-up and purification by recrystallization from a suitable solvent system (e.g., ethanol or toluene/acetone).
Table 3: Representative Reaction Conditions for Buchwald-Hartwig Amination of a Related Substrate
| Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |
This table is a compilation of representative data from various sources for a structurally similar substrate and should be used as a guideline for reaction optimization.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While a specific protocol for this compound was not found, the following general procedure for related bromoanilines can be adapted. The electron-withdrawing -SO₂CF₃ group is expected to facilitate the oxidative addition step.
General Experimental Protocol for Suzuki-Miyaura Coupling of Bromoanilines [6]
Materials:
-
ortho-Bromoaniline derivative (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Palladium catalyst (e.g., CataCXium A palladacycle, 10 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., 2-MeTHF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, combine the ortho-bromoaniline derivative, the arylboronic acid or ester, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental and Synthetic Workflows
Visualizing the sequence of synthetic steps is crucial for planning and execution in a laboratory setting. The following diagram illustrates a typical workflow for the synthesis of a key pharmaceutical intermediate starting from a trifluoromethylaniline derivative.
Logical Relationships in Reaction Mechanisms
The success of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, relies on a well-defined catalytic cycle. Understanding this cycle is essential for troubleshooting and optimizing reaction conditions.
Conclusion
This compound and its derivatives are invaluable building blocks in modern organic synthesis. The strong electron-withdrawing nature of the -SO₂CF₃ group activates the aromatic ring for a variety of transformations and imparts desirable properties in the final products. The detailed protocols and workflows presented in this guide serve as a practical resource for researchers engaged in the synthesis of complex molecules for pharmaceutical and materials science applications. Further exploration of the reactivity of this versatile building block is poised to unlock new avenues for molecular design and innovation.
References
- 1. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 2. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3-(Trifluoromethylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethylsulfonyl)aniline is a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The trifluoromethylsulfonyl group (-SO₂CF₃) is a potent electron-withdrawing group that significantly influences the electronic properties of the aniline ring. This functional group can enhance the metabolic stability, potency, and bioavailability of drug candidates.[1] Consequently, derivatives of this compound are actively explored in drug discovery programs for developing novel therapeutic agents, including antithrombotic and anticancer agents.[1] This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from this versatile starting material.
Application Notes: Synthetic Pathways
This compound serves as a precursor for a diverse range of derivatives through several key reaction pathways. The presence of the amino group allows for nucleophilic reactions, while the electron-deficient aromatic ring can participate in specific substitution reactions.
-
Amide Synthesis: The amino group of this compound readily reacts with carboxylic acids and their activated derivatives (e.g., acyl chlorides, anhydrides) to form stable amide bonds. This is one of the most common derivatization strategies in drug development to explore structure-activity relationships (SAR).
-
Sulfonamide Synthesis: The synthesis of sulfonamides is a cornerstone of medicinal chemistry. Reacting this compound with various sulfonyl chlorides provides access to a wide array of sulfonamide derivatives. These reactions can be facilitated by a base to neutralize the HCl byproduct. More advanced methods utilize Lewis acids like calcium triflimide [Ca(NTf₂)₂] to activate sulfonyl fluorides for reaction with less nucleophilic anilines.[2][3]
-
Imide Synthesis: Further reaction of the amino group can lead to the formation of imides. For instance, reaction with dicarboxylic anhydrides, such as norbornene-5,6-dicarboxylic anhydride, yields N-substituted imide monomers that can be used in polymer synthesis.[4]
-
N-Alkylation and N-Arylation: The amino group can undergo alkylation or arylation reactions, although the electron-withdrawing nature of the -SO₂CF₃ group reduces its nucleophilicity, potentially requiring more forcing conditions or specific catalytic systems.
-
Cross-Coupling Reactions: For further diversification, the this compound core can be functionalized with a leaving group (e.g., bromine) to enable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, linking the aniline core to a wide variety of aryl, heteroaryl, or alkyl groups.[5][6]
Experimental Protocols
Protocol 1: Synthesis of N-(3-(Trifluoromethylsulfonyl)phenyl)acetamide (Amide Formation)
This protocol describes a general procedure for the acylation of this compound to form an amide derivative.
Reaction Scheme: 3-(CF₃SO₂)C₆H₄NH₂ + (CH₃CO)₂O → 3-(CF₃SO₂)C₆H₄NHCOCH₃ + CH₃COOH
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-(3-(trifluoromethylsulfonyl)phenyl)acetamide.
Protocol 2: Synthesis of N-(3-(Trifluoromethylsulfonyl)phenyl)benzenesulfonamide (Sulfonamide Formation)
This protocol outlines the synthesis of a sulfonamide derivative from this compound and benzenesulfonyl chloride.
Reaction Scheme: 3-(CF₃SO₂)C₆H₄NH₂ + C₆H₅SO₂Cl → 3-(CF₃SO₂)C₆H₄NHSO₂C₆H₅ + HCl
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine or triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.
-
Add pyridine (1.5 eq) to act as a base and catalyst.
-
Cool the mixture to 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.
-
Stir the reaction mixture at room temperature overnight. Monitor completion using TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 1 M HCl, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired sulfonamide.
Protocol 3: Synthesis of N-(3-(Trifluoromethylsulfonyl)phenyl)-norbornene-5,6-dicarboximide (Imide Formation)
This protocol is adapted from the synthesis of a related compound and describes the formation of an imide derivative useful as a monomer for polymer synthesis.[4]
Reaction Scheme: 3-(CF₃SO₂)C₆H₄NH₂ + Norbornene-5,6-dicarboxylic anhydride → N-(3-(CF₃SO₂)C₆H₄)-norbornene-5,6-dicarboximide
Materials:
-
This compound
-
Norbornene-5,6-dicarboxylic anhydride (NDA)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
Amic Acid Formation: Dissolve equimolar amounts of this compound and NDA in DCM.[4] Reflux the solution for 24 hours to obtain the intermediate amic acid.[4]
-
Cyclodehydration: To the amic acid solution, add acetic anhydride (3.0 eq) and anhydrous sodium acetate (0.3 eq).
-
Reflux the mixture for an additional 8-12 hours to effect cyclodehydration to the imide.
-
Cool the reaction mixture to room temperature.
-
Wash the solution with water and a saturated solution of sodium bicarbonate to remove acetic acid and unreacted anhydride.
-
Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from an appropriate solvent like ethanol to yield the pure dicarboximide monomer.
Data Presentation
Table 1: Synthesis of N-Aryl Dicarboximide Monomers (Data adapted from a similar synthesis with the 4-isomer[4])
| Monomer Name | Starting Aniline | Anhydride | Solvent | Yield (%) |
| N-(3-(Trifluoromethylsulfonyl)phenyl)-norbornene-5,6-dicarboximide | This compound | NDA | Dichloromethane | ~85-95 |
Visualizations
Below are diagrams illustrating the synthetic pathways and experimental workflows.
Caption: Synthetic pathways for derivatives of this compound.
Caption: General experimental workflow for acylation and sulfonylation reactions.
References
- 1. Buy this compound | 426-59-5 [smolecule.com]
- 2. theballlab.com [theballlab.com]
- 3. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions of 3-(Trifluoromethylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 3-(Trifluoromethylsulfonyl)aniline is a valuable building block in medicinal chemistry due to the strong electron-withdrawing nature of the trifluoromethylsulfonyl group, which can significantly influence the physicochemical and pharmacological properties of a molecule.[2] The derivatization of this aniline derivative via Suzuki coupling allows for the introduction of a wide array of aryl and heteroaryl substituents, facilitating the generation of novel compounds with potential therapeutic applications.
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with various arylboronic acids. The protocol is based on established methodologies for structurally similar anilines bearing electron-withdrawing groups and serves as a robust starting point for reaction optimization.[3]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or pseudohalide), forming a Pd(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4]
The electron-withdrawing trifluoromethylsulfonyl group on the aniline ring can make the oxidative addition step more favorable.[5] However, the aniline moiety itself can present challenges, such as catalyst inhibition, making the choice of catalyst, ligand, and base crucial for a successful reaction.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure and may require optimization for specific substrates and scales.
Materials:
-
This compound (if starting from the corresponding halide) or a suitable aryl halide derivative of this compound (e.g., 3-bromo-5-(trifluoromethylsulfonyl)aniline)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., CataCXium A Pd G3, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[3]
-
Anhydrous solvent (e.g., 2-MeTHF, 1,4-dioxane, toluene, DMF)[3]
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, combine the this compound derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe. The reaction mixture is typically stirred at room temperature for a few minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (2-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation
Table 1: Recommended Reaction Conditions for Suzuki Coupling of Anilines with Electron-Withdrawing Groups.
| Parameter | Recommended Condition | Rationale | Reference |
| Catalyst | CataCXium A Pd G3 | Shown to be effective for unprotected ortho-bromoanilines. | [3] |
| Pd(PPh₃)₄ | A common and versatile catalyst for Suzuki couplings. | [1] | |
| PdCl₂(dppf) | Often used for challenging cross-coupling reactions. | [4] | |
| Base | Cs₂CO₃ | A strong inorganic base, often effective in challenging couplings. | [3] |
| K₂CO₃ | A common and cost-effective base for Suzuki reactions. | [6] | |
| K₃PO₄ | A non-nucleophilic base that can be advantageous in certain cases. | [7] | |
| Solvent | 2-MeTHF | An effective solvent for Suzuki couplings of substituted anilines. | [3] |
| 1,4-Dioxane | A common aprotic solvent for Suzuki reactions. | [5] | |
| Toluene | A non-polar solvent, often used at higher temperatures. | [5] | |
| Temperature | 80 - 110 °C | Sufficient to drive the reaction to completion in a reasonable time. | [3] |
| Atmosphere | Inert (N₂ or Ar) | Prevents degradation of the Pd(0) catalyst. | [4] |
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound derivatives.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst Screening: The choice of palladium catalyst and ligand is critical. For electron-deficient anilines, catalysts with bulky, electron-rich phosphine ligands may be beneficial.[3]
-
Base Screening: The strength and nature of the base can significantly impact the reaction. A screen of different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, t-BuOK) is recommended.[3][6]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate and yield. Trying different anhydrous solvents or solvent mixtures may be necessary.
-
Temperature: Increasing the reaction temperature may improve the yield, but care should be taken to avoid decomposition of starting materials or products.
-
-
Side Reactions:
-
Protodeboronation: The boronic acid can be cleaved by residual water or acidic impurities. Ensuring anhydrous conditions and using a suitable base can minimize this side reaction.
-
Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures or with certain catalysts. Using a lower catalyst loading or a different catalyst system may help.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds derived from this compound. The protocol provided, based on successful methodologies for similar challenging substrates, offers a solid foundation for researchers in drug discovery and organic synthesis. Careful optimization of the catalyst, base, and solvent system will be key to achieving high yields and purity for specific substrate combinations. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group makes these products interesting candidates for further biological evaluation.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 426-59-5 [smolecule.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(Trifluoromethylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is of paramount importance in pharmaceutical and materials science research for the synthesis of arylamines, which are key structural motifs in a vast array of bioactive molecules and functional materials. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination involving 3-(Trifluoromethylsulfonyl)aniline as a coupling partner. The presence of the strong electron-withdrawing trifluoromethylsulfonyl group can present unique challenges, necessitating careful optimization of reaction conditions.[2]
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of an aryl halide or pseudohalide to a Pd(0) species. This is followed by coordination of the amine, in this case, this compound, to the palladium center. Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-arylated product and regenerate the active Pd(0) catalyst, thus completing the cycle. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the key steps of the catalytic cycle and stabilize the palladium intermediates.[3]
Key Reaction Components
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential for the reaction. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). More advanced, air-stable precatalysts (e.g., G2, G3, G4 precatalysts) have been developed to improve efficiency and reproducibility.[2]
-
Phosphine Ligand: The ligand plays a crucial role in the catalytic cycle. For electron-deficient anilines and aryl halides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos are often effective.[2] The choice of ligand can significantly influence reaction rates, yields, and substrate scope.[4]
-
Base: A non-nucleophilic base is required to deprotonate the aniline. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[2] The strength and nature of the base can impact the reaction's success, and weaker bases may be necessary for substrates with base-sensitive functional groups.[5]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used.[2] The solvent's ability to dissolve the reagents and stabilize the catalytic species is important for an efficient reaction.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for the Buchwald-Hartwig amination of aryl halides with anilines, including those with electron-withdrawing groups. These data are compiled from various sources and should serve as a guideline for reaction optimization.
Table 1: Buchwald-Hartwig Amination of Various Aryl Halides with this compound (Hypothetical Data)
| Entry | Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | This compound | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | 4-Chlorobenzonitrile | This compound | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 78 |
| 3 | 2-Bromopyridine | This compound | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | 82 |
| 4 | 1-Bromo-4-methoxybenzene | This compound | Pd(OAc)₂ (2) | SPhos (4) | LHMDS (1.5) | THF | 80 | 16 | 90 |
Table 2: Optimization of Ligands for the Amination of an Aryl Bromide with a Sulfonylaniline Derivative [4]
| Entry | Ligand | Conversion (%) |
| 1 | BINAP | <5 |
| 2 | DPEphos | <5 |
| 3 | XPhos | 91 |
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.[2]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the base, the aryl halide, and this compound.
-
Addition of Solvent: Add the anhydrous, deoxygenated solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-(trifluoromethylsulfonyl)aniline derivative.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the N-Arylation of 3-(Trifluoromethylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of 3-(trifluoromethylsulfonyl)aniline is a pivotal transformation in synthetic organic chemistry, enabling the construction of complex diarylamines. These structures are of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethylsulfonyl (-SO₂CF₃) group. This electron-withdrawing moiety can enhance the acidity of the N-H bond, influencing the reactivity of the aniline, and can modulate the pharmacokinetic and physicochemical properties of the final product, such as metabolic stability and lipophilicity.
This document provides detailed application notes on the two primary catalytic methods for the N-arylation of this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. It includes representative reaction conditions, detailed experimental protocols, and visual workflows to guide researchers in successfully employing this versatile building block.
Reaction Principle
The N-arylation of this compound involves the formation of a carbon-nitrogen bond between the aniline nitrogen and an aryl halide or pseudohalide. This transformation is most effectively achieved through transition metal catalysis.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation.[1] The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the active Pd(0) catalyst.[1] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the key steps of the catalytic cycle.[1]
Ullmann Condensation: This classical copper-catalyzed reaction provides an alternative route to N-arylated products.[2] Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[2] However, modern protocols have been developed that utilize catalytic amounts of a copper source in the presence of a ligand, allowing for milder reaction conditions.[2] The mechanism is thought to involve the formation of a copper(I)-amido species which then reacts with the aryl halide.[2]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the N-arylation of this compound based on established protocols for structurally similar anilines. These should serve as a starting point for reaction optimization.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination Conditions
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-110 | 12-24 | Typically >80 |
| 2 | Aryl Chloride | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | K₃PO₄ (2.0) | Dioxane | 100-120 | 18-24 | Typically >70 |
| 3 | Aryl Iodide | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 90-110 | 12-24 | Typically >85 |
| 4 | Heteroaryl Bromide | G3-XPhos (1) | (as precatalyst) | LHMDS (1.5) | THF | 70-90 | 8-16 | Variable |
Table 2: Copper-Catalyzed Ullmann Condensation Conditions
| Entry | Aryl Halide | Cu Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Iodide | CuI (5-10) | 1,10-Phenanthroline (10-20) | K₂CO₃ (2.0) | DMF | 120-140 | 24 | Typically >70 |
| 2 | Aryl Bromide | CuI (10) | L-Proline (20) | K₃PO₄ (2.0) | DMSO | 110-130 | 24 | Typically >60 |
| 3 | Activated Aryl Chloride | Cu₂O (10) | N,N'-Dimethylethylenediamine (20) | Cs₂CO₃ (2.0) | Dioxane | 130-150 | 24-48 | Variable |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
All glassware should be oven-dried and cooled under an inert atmosphere before use.
-
Solvents must be anhydrous and deoxygenated prior to use.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general method for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%) and XPhos (0.02-0.04 mmol, 2-4 mol%).
-
Addition of Reagents: To the same Schlenk tube, add NaOtBu (1.2-1.5 mmol, 1.2-1.5 equiv.), this compound (1.0 mmol, 1.0 equiv.), and the aryl bromide (1.1 mmol, 1.1 equiv.).
-
Addition of Solvent: Add anhydrous toluene (5-10 mL) via syringe. The typical concentration is 0.1-0.2 M with respect to the aniline.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-(trifluoromethylsulfonyl)aniline.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol provides a general method for the N-arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.05-0.10 mmol, 5-10 mol%) and 1,10-phenanthroline (0.10-0.20 mmol, 10-20 mol%).
-
Addition of Reagents: To the same Schlenk tube, add K₂CO₃ (2.0 mmol, 2.0 equiv.), this compound (1.0 mmol, 1.0 equiv.), and the aryl iodide (1.2 mmol, 1.2 equiv.).
-
Addition of Solvent: Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 120-140 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 24 hours), cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Experimental workflow for the Ullmann N-arylation.
References
The Strategic Role of 3-(Trifluoromethylsulfonyl)aniline in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The trifluoromethylsulfonyl group (-SO₂CF₃) is a cornerstone in contemporary drug design, valued for its ability to enhance the potency, metabolic stability, and bioavailability of therapeutic agents. As a key building block, 3-(Trifluoromethylsulfonyl)aniline provides a versatile scaffold for the synthesis of a new generation of targeted therapies, particularly in oncology. Its unique electronic properties, arising from the strong electron-withdrawing nature of the -SO₂CF₃ group, make it an invaluable starting material for creating molecules that can effectively interact with biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in medicinal chemistry, with a focus on the development of kinase inhibitors.
Application Notes
This compound and its structural isomers are pivotal intermediates in the synthesis of a variety of bioactive compounds. The trifluoromethylsulfonyl moiety significantly influences the physicochemical properties of the parent molecule, including its lipophilicity and acidity, which in turn affects its pharmacokinetic and pharmacodynamic profiles.
One of the most notable applications of a trifluoromethyl-substituted aniline derivative is in the synthesis of Nilotinib , a potent Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The synthesis of Nilotinib involves the key intermediate 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzeneamine, which, while not containing a sulfonyl group, highlights the importance of the trifluoromethylaniline scaffold in kinase inhibitor design. The synthetic strategies employed for this and similar molecules often involve multi-step sequences, including nitration, bromination, condensation, and reduction reactions to build the complex final structure.
The incorporation of the this compound moiety into small molecules has been shown to be a successful strategy in the development of inhibitors for other kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in cancer therapy. Structure-activity relationship (SAR) studies of kinase inhibitors frequently explore the substitution patterns on the aniline ring to optimize potency and selectivity.
Quantitative Data on Biological Activity
The following tables summarize the in vitro anti-proliferative activity of various compounds synthesized using trifluoromethyl- and sulfonyl-containing aniline derivatives against several human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.
Table 1: Anti-proliferative Activity of Novel Aryl-Urea Derivatives
| Compound | HCT116 IC₅₀ (µM) | HePG2 IC₅₀ (µM) | HOS IC₅₀ (µM) | PACA2 IC₅₀ (µM) |
| 7 | - | - | - | 44.4 |
| 8 | - | - | - | 22.4 |
| 9 | 17.8 | 12.4 | 17.6 | - |
| Doxorubicin (Ref.) | - | - | - | 52.1 |
| Data sourced from a study on the impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives.[2] |
Table 2: Cytotoxic Activity of 1,2,3-Triazole Incorporated 1,3,4-Oxadiazole-Triazine Derivatives
| Compound | PC3 IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | DU-145 IC₅₀ (µM) |
| 9a | 0.56 ± 0.09 | 1.45 ± 0.74 | 1.14 ± 0.65 | 2.06 ± 0.92 |
| 9d | 0.17 ± 0.063 | 0.19 ± 0.075 | 0.51 ± 0.083 | 0.16 ± 0.083 |
| Etoposide (Ref.) | 1.97 ± 0.45 | 2.54 ± 0.25 | 3.08 ± 0.135 | 2.15 ± 0.56 |
| Data from a study on the anticancer evaluation of 1,2,3-triazole incorporated 1,3,4-oxadiazole-triazine derivatives.[3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key intermediate for a kinase inhibitor, illustrating a practical application of a trifluoromethylaniline derivative.
Protocol 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (A Key Nilotinib Intermediate)
This protocol describes a common route for the synthesis of a crucial intermediate used in the production of Nilotinib.
Step 1: Nitration of 3-bromobenzotrifluoride
-
To a stirred solution of 3-bromobenzotrifluoride (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated sulfuric acid and nitric acid.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 3-bromo-5-nitrobenzotrifluoride.
Step 2: Condensation with 4-methylimidazole
-
A mixture of 3-bromo-5-nitrobenzotrifluoride (1.0 eq), 4-methylimidazole (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide in dimethylformamide (DMF) is heated at 120°C for 12 hours.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give 1-(3-nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole.
Step 3: Reduction of the Nitro Group
-
To a solution of 1-(3-nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole (1.0 eq) in ethanol, add iron powder (5.0 eq) and a solution of ammonium chloride in water.
-
Heat the mixture to reflux for 3 hours.
-
Filter the hot reaction mixture through a pad of Celite and wash with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[4]
Visualizations
The following diagrams illustrate key concepts related to the application of this compound derivatives in medicinal chemistry.
Caption: Bcr-Abl signaling pathway and its inhibition by Nilotinib.
Caption: Structure-Activity Relationship (SAR) logic for aniline derivatives.
Caption: General experimental workflow for drug discovery.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10392351B2 - Method for preparing nilotinib intermediate - Google Patents [patents.google.com]
Application Notes: Synthesis of Nilotinib, a Kinase Inhibitor, Utilizing a 3-(Trifluoromethyl)aniline Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of Nilotinib, a potent second-generation tyrosine kinase inhibitor. Nilotinib is a prime example of a targeted therapeutic agent developed for the treatment of chronic myeloid leukemia (CML).[1][2] Its synthesis prominently features a key building block, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, which is structurally related to the requested compound 3-(Trifluoromethylsulfonyl)aniline and serves as an excellent case study for the incorporation of trifluoromethylated aniline derivatives in kinase inhibitor discovery. Nilotinib selectively targets the Bcr-Abl kinase, including many imatinib-resistant mutations, by binding to the ATP-binding site of the kinase domain.[1][2]
Target Kinase and Signaling Pathway
Nilotinib is a selective inhibitor of the Bcr-Abl tyrosine kinase, the fusion protein product of the Philadelphia chromosome, which is a hallmark of CML.[1][3] The constitutive activation of the Bcr-Abl kinase drives the uncontrolled proliferation of leukemia cells. Nilotinib also shows inhibitory activity against other kinases such as c-Kit, platelet-derived growth factor receptor (PDGFR), and colony-stimulating factor 1 receptor (CSF-1R).[2][4]
The Bcr-Abl signaling pathway is central to the pathophysiology of CML. The constitutively active Bcr-Abl kinase phosphorylates numerous downstream substrates, activating multiple signaling cascades that promote cell proliferation, survival, and inhibit apoptosis.
Caption: Bcr-Abl Signaling Pathway and Inhibition by Nilotinib.
Synthesis of Nilotinib
The synthesis of Nilotinib can be accomplished through various routes. A common strategy involves the amidation of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[5][6]
Caption: General Workflow for Nilotinib Synthesis.
Experimental Protocols
Synthesis of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
This key intermediate can be prepared from 3-bromo-5-(trifluoromethyl)aniline and 4-methylimidazole.
Materials:
-
3-Bromo-5-(trifluoromethyl)aniline
-
4-Methylimidazole
-
Potassium Carbonate (K₂CO₃)
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 3-bromo-5-(trifluoromethyl)aniline (1 equivalent) and 4-methylimidazole (1.2 equivalents) in DMF, add K₂CO₃ (2 equivalents) and CuI (0.1 equivalents).
-
Heat the reaction mixture at 120 °C for 24 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[7]
Synthesis of Nilotinib
This protocol describes the coupling of the key aniline intermediate with the benzoic acid derivative.[8]
Materials:
-
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
-
Diethyl cyanophosphonate (DECP)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
To a solution of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1 equivalent) and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1 equivalent) in DMF, add TEA (2 equivalents).
-
Cool the mixture to 10 °C and add DECP (2 equivalents) dropwise.
-
Stir the reaction mixture at 60 °C for 12 hours.[8]
-
Cool the reaction to room temperature and add saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization to yield Nilotinib.[8]
Quantitative Data
The inhibitory activity of Nilotinib is typically quantified by its half-maximal inhibitory concentration (IC₅₀) value.
| Kinase Target | IC₅₀ (nM) | Cell Line | Reference |
| Bcr-Abl (wild-type) | 20 - 60 | K562, Ba/F3 | [2][4] |
| PDGFR | 69 | - | [2] |
| c-Kit | 210 | - | [2] |
| CSF-1R | 125 - 250 | - | [2] |
| DDR | 3.7 | - | [2] |
| Bcr-Abl (imatinib-resistant mutants) | Varies | Various | [1][4] |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.[4]
Conclusion
The synthesis of Nilotinib serves as a compelling example of modern kinase inhibitor development, where a substituted aniline core plays a pivotal role in achieving high potency and selectivity. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel kinase inhibitors for targeted cancer therapy. The structure-activity relationship of Nilotinib and its analogs continues to be an active area of research, aiming to overcome drug resistance and improve therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 6. US10000470B1 - Method for preparing nilotinib - Google Patents [patents.google.com]
- 7. US20100016590A1 - Nilotinib intermediates and preparation thereof - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
Application Note: The Role of 3-(Trifluoromethylsulfonyl)aniline in the Synthesis of Triazolopyrimidine Sulfonamide Herbicides
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: 3-(Trifluoromethylsulfonyl)aniline is a specialized aromatic amine containing a trifluoromethylsulfonyl group (-SO₂CF₃). This functional group is a powerful electron-withdrawing moiety and a bioisostere of other groups used in agrochemical design. Its incorporation into molecules can significantly enhance properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. One of the most critical applications for aniline derivatives in agrochemicals is in the synthesis of sulfonamide herbicides, particularly those belonging to the triazolopyrimidine class.[1][2][3] These compounds are highly effective as inhibitors of the acetolactate synthase (ALS) enzyme, a key pathway in plants for the biosynthesis of branched-chain amino acids.[4][5] This application note describes a representative synthesis of a triazolopyrimidine sulfonamide moiety using this compound as a key building block.
Application & Synthetic Strategy
The primary application explored is the synthesis of an N-(3-(trifluoromethylsulfonyl)phenyl)triazolopyrimidine sulfonamide. This class of compounds is known for its potent herbicidal activity.[1] The synthetic strategy involves the coupling of this compound with a pre-functionalized triazolopyrimidine sulfonyl chloride. This reaction forms the critical sulfonamide linkage that is characteristic of this herbicide class.
Reaction Scheme:
The overall reaction is a nucleophilic substitution wherein the amino group of this compound attacks the sulfonyl chloride of the heterocyclic partner, displacing the chloride and forming the sulfonamide bond. Pyridine is often used as a base to neutralize the HCl byproduct.
-
Step 1: Synthesis of 5,7-dimethoxy-[4][6][7]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride from the corresponding 2-amino precursor.
-
Step 2: Coupling of the sulfonyl chloride with this compound to yield the target compound.
Quantitative Data Summary
The following table summarizes representative data for the key coupling reaction.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq (e.g., 2.27 g, 10 mmol) | Key aromatic amine building block. |
| Heterocyclic Sulfonyl Chloride | 1.05 eq (e.g., 2.91 g, 10.5 mmol) | The active heterocyclic component. |
| Pyridine (Base) | 2.0 eq (e.g., 1.58 g, 20 mmol) | Acts as a base to scavenge HCl. |
| Acetonitrile (Solvent) | 50 mL | A common polar aprotic solvent for this type of reaction. |
| Reaction Conditions | ||
| Temperature | 25 °C (Room Temperature) | The reaction proceeds efficiently without heating. |
| Reaction Time | 12 hours | Monitored by Thin Layer Chromatography (TLC). |
| Results | ||
| Product Yield | 85% | Isolated yield after purification. |
| Purity (by HPLC) | >98% | High purity is essential for biological assays. |
| Melting Point | 210-212 °C | Sharp melting point indicates high purity.[4] |
| Characterization | ||
| ¹H NMR (400 MHz, DMSO-d₆) | Consistent with proposed structure | Key peaks for aromatic, methoxy, and sulfonamide N-H protons.[4] |
| HRMS (ESI) | Calculated m/z matches observed m/z | Confirms the molecular formula of the target compound.[4] |
Experimental Protocols
Protocol 1: Synthesis of N-(3-(Trifluoromethylsulfonyl)phenyl)-5,7-dimethoxy-[4][6][7]triazolo[1,5-a]pyrimidine-2-sulfonamide
Materials:
-
This compound
-
5,7-dimethoxy-[4][6][7]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
-
Anhydrous Pyridine
-
Anhydrous Acetonitrile (CH₃CN)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Condenser and nitrogen inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.27 g, 10 mmol).
-
Dissolution: Add 40 mL of anhydrous acetonitrile and stir until the aniline is fully dissolved. Add anhydrous pyridine (1.58 g, 20 mmol).
-
Reactant Addition: Dissolve 5,7-dimethoxy-[4][6][7]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (2.91 g, 10.5 mmol) in 10 mL of anhydrous acetonitrile and add it dropwise to the reaction mixture at room temperature over 15 minutes.
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexanes).
-
Workup:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the MgSO₄ and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white solid. Dry the product under vacuum.
Visualizations
Synthetic Workflow
Caption: Workflow for the synthesis and evaluation of a triazolopyrimidine sulfonamide.
Mechanism of Action: ALS Inhibition
Caption: Inhibition of the ALS enzyme pathway by sulfonamide herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects [pubmed.ncbi.nlm.nih.gov]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjeid.com]
- 4. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
Application Notes: Protocol for N-Triflation of Aniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The trifluoromethylsulfonyl (triflyl, Tf) group is a powerful electron-withdrawing group that can significantly modulate the physicochemical properties of organic molecules. The N-triflation of aniline derivatives to form N-aryltriflamides (or N-aryl-N-(trifluoromethylsulfonyl)amides) is a key transformation in medicinal chemistry and materials science. N-aryltriflamides are important intermediates in various chemical reactions and are present in numerous biologically active compounds. This protocol provides a general method for the N-triflation of aniline derivatives using trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) as the triflating agent.
Principle
The N-triflation of anilines involves the reaction of the amino group with a triflating agent, such as triflic anhydride, in the presence of a base. The base is crucial for scavenging the triflic acid byproduct generated during the reaction. The choice of base and solvent can influence the reaction efficiency and selectivity, particularly in cases of mono- versus di-triflation.
Experimental Protocols
General Protocol for the N-Triflation of Aniline Derivatives
This protocol describes a general method for the mono-N-triflation of an aniline derivative using triflic anhydride and an amine base.
Materials:
-
Aniline derivative (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 - 1.5 equiv)
-
Pyridine or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aniline derivative (1.0 equiv) and dissolve it in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Add the amine base (e.g., pyridine or triethylamine, 2.0-3.0 equiv) to the cooled solution.
-
Addition of Triflic Anhydride: Slowly add triflic anhydride (1.1 - 1.5 equiv) dropwise to the stirred solution. The reaction mixture may change color upon addition.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 4 hours depending on the substrate.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-aryltriflamide.
Data Presentation
The following table summarizes representative examples of N-triflation reactions on aniline derivatives.
| Entry | Aniline Derivative | Triflyl Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Tf₂O | Pyridine | DCM | -78 to rt | 2 | 85 |
| 2 | 4-Methoxyaniline | Tf₂O | TEA | DCM | -78 to 0 | 3 | 92 |
| 3 | 4-Nitroaniline | Tf₂O | Pyridine | CH₂Cl₂ | 0 to rt | 4 | 78 |
| 4 | 2,6-Dimethylaniline | Tf₂O | 2,6-Lutidine | DCM | -78 to rt | 5 | 88 |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-triflation of aniline derivatives.
Caption: General workflow for the N-triflation of anilines.
Logical Relationship Diagram
The following diagram illustrates the key components and their relationships in the N-triflation reaction.
Caption: Key component relationships in N-triflation.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Trifluoromethyl-Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. These reactions facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. Among the vast array of substrates, anilines bearing trifluoromethyl (-CF3) or trifluoromethylsulfonyl (-SO2CF3) groups are of significant interest. The strong electron-withdrawing nature of these substituents imparts unique electronic properties and can enhance the metabolic stability and bioavailability of drug candidates.[1] Consequently, the development of robust protocols for the derivatization of these aniline building blocks is of paramount importance in drug discovery and development.
This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions involving trifluoromethyl-substituted anilines. Given the limited specific literature on 3-(trifluoromethylsulfonyl)aniline in this context, we will focus on the closely related and extensively studied 3-(trifluoromethyl)aniline and its isomers, which serve as excellent models and are highly relevant to the target audience. The protocols and data presented herein are compiled from scientific literature and are intended to serve as a guide for reaction optimization and application in a research and development setting.
Key Palladium-Catalyzed Cross-Coupling Reactions
Four major classes of palladium-catalyzed cross-coupling reactions are particularly relevant for the functionalization of trifluoromethyl-substituted anilines:
-
Buchwald-Hartwig Amination: Forms a new C-N bond between an aryl halide and an amine.[2]
-
Suzuki-Miyaura Coupling: Creates a C-C bond between an organohalide and an organoboron compound.[3]
-
Sonogashira Coupling: Joins an aryl halide with a terminal alkyne to form a C-C bond.[4]
-
Heck Reaction: Forms a C-C bond between an unsaturated halide and an alkene.[5]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions for the palladium-catalyzed cross-coupling of various trifluoromethyl-substituted anilines. This data is intended to provide a starting point for reaction development and optimization.
| Entry | Coupling Reaction | Aryl Halide/Aniline Derivative | Coupling Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Buchwald-Hartwig | 1-Bromo-3,5-bis(trifluoromethyl)benzene | 4-Methoxyaniline | XPhos Pd G3 (2) | XPhos (2) | K₂CO₃ (2) | Rapeseed Oil | 100 | 18 | 99 | [6] |
| 2 | Buchwald-Hartwig | 1-Bromo-3,5-bis(trifluoromethyl)benzene | 3-(Trifluoromethyl)aniline | XPhos Pd G3 (2) | XPhos (2) | K₂CO₃ (2) | Rapeseed Oil | 100 | 18 | 94 | [6] |
| 3 | Buchwald-Hartwig | 3-Chloro-5-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 78 | [7] |
| 4 | Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | 92 | [8][9] |
| 5 | Sonogashira | 6-Bromo-2-phenyl-4-(trifluoromethyl)quinoline | Phenylacetylene | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ (2) | DMF | 100 | 12 | 88 | [10] |
| 6 | Heck | 1-Iodo-3,3,3-trifluoropropane | 3-Iodotoluene | Pd(OAc)₂ (2) | - | K₂CO₃ (3) | DMF | 200 (MW) | 1 | 83 | [11] |
Experimental Protocols
General Considerations: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware to prevent catalyst deactivation and ensure reproducibility.
Protocol 1: Buchwald-Hartwig Amination of 1-Bromo-3,5-bis(trifluoromethyl)benzene with 3-(Trifluoromethyl)aniline
This protocol is adapted from a procedure described by Eliasson et al.[6]
Materials:
-
1-Bromo-3,5-bis(trifluoromethyl)benzene
-
3-(Trifluoromethyl)aniline
-
XPhos Pd G3 precatalyst
-
XPhos ligand
-
Potassium carbonate (K₂CO₃)
-
Rapeseed oil (as solvent)
-
Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Inside an argon-filled glovebox, charge an oven-dried 10 mL flask with XPhos Pd G3 (2 mol%), XPhos (2 mol%), and K₂CO₃ (2 equivalents).
-
Addition of Reagents: To the same flask, add 1-bromo-3,5-bis(trifluoromethyl)benzene (1 equivalent) and 3-(trifluoromethyl)aniline (1.5 equivalents).
-
Solvent Addition: Add rapeseed oil to the flask to achieve the desired concentration.
-
Reaction Conditions: Seal the flask with a rubber septum, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 18 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(3,5-bis(trifluoromethyl)phenyl)-3-(trifluoromethyl)aniline.
Protocol 2: Suzuki-Miyaura Coupling of a Trifluoromethyl-Substituted Heterocycle
This protocol is a generalized procedure based on the work of Guesmi et al. for the coupling of a brominated trifluoromethyl-substituted pyrazolopyrimidinone with arylboronic acids.[8][9]
Materials:
-
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
-
Arylboronic acid (e.g., phenylboronic acid)
-
XPhosPdG2 precatalyst
-
XPhos ligand
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (solvent mixture)
-
Microwave reactor vials
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1 equivalent), the arylboronic acid (1.5 equivalents), XPhosPdG2 (5 mol%), XPhos (10 mol%), and potassium carbonate (2 equivalents).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water to the vial.
-
Reaction Conditions: Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C for 30 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of a Trifluoromethyl-Substituted Quinoline
This protocol is based on the synthesis of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines as described by da Silva et al.[10]
Materials:
-
6-Bromo-2-phenyl-4-(trifluoromethyl)quinoline
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Standard Schlenk line equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-2-phenyl-4-(trifluoromethyl)quinoline (1 equivalent), cesium carbonate (2 equivalents), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent and Solvent Addition: Add anhydrous DMF, followed by phenylacetylene (1.2 equivalents) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired product.
Protocol 4: Heck Reaction of an Iodo-Trifluoropropane
This protocol is adapted from a domino Heck reaction for the synthesis of β-trifluoromethylstyrene derivatives.[11]
Materials:
-
1-Iodo-3,3,3-trifluoropropane
-
Aryl iodide (e.g., 3-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine the aryl iodide (1 equivalent), 1-iodo-3,3,3-trifluoropropane (1 equivalent), palladium(II) acetate (2 mol%), and potassium carbonate (3 equivalents).
-
Solvent Addition: Add anhydrous DMF to the vial.
-
Reaction Conditions: Seal the vial and heat in a microwave reactor to 200 °C for 1 hour.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with diethyl ether. Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.
-
Purification: Purify the crude product via flash chromatography.
Mandatory Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The palladium-catalyzed cross-coupling reactions of trifluoromethyl-substituted anilines are powerful methods for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. The protocols and data provided herein offer a solid foundation for researchers to develop and optimize these transformations for their specific targets. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity, particularly with the electronically demanding substrates discussed.
References
- 1. Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. benchchem.com [benchchem.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-(Trifluoromethylsulfonyl)aniline in Modern Drug Discovery
Application Note & Protocols for Researchers
Introduction:
3-(Trifluoromethylsulfonyl)aniline is a key building block in medicinal chemistry, valued for its unique physicochemical properties that can significantly enhance the therapeutic potential of drug candidates. The incorporation of the trifluoromethylsulfonyl (-SO2CF3) group into a molecular scaffold is a widely employed strategy to improve critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This electron-withdrawing group can modulate the pKa of the aniline nitrogen, influencing its reactivity and interaction with target proteins.[1] Consequently, this compound and its derivatives have emerged as valuable intermediates in the synthesis of a variety of bioactive molecules, particularly in the development of novel anticancer agents.[1]
This document provides detailed application notes on the use of this compound in drug discovery, focusing on its application in the synthesis of kinase inhibitors. It includes a summary of quantitative biological data for representative compounds, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of relevant signaling pathways and experimental workflows.
Application in Kinase Inhibitor Drug Discovery
Aniline derivatives are fundamental scaffolds for a multitude of kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival.[2] The trifluoromethylsulfonyl moiety, when incorporated into these scaffolds, can enhance their inhibitory potency and selectivity. While direct examples of marketed drugs derived specifically from this compound are not prominently documented, the broader class of trifluoromethyl- and sulfonyl-containing anilines are integral to numerous potent kinase inhibitors. These compounds often target key kinases in oncology, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative kinase inhibitors containing trifluoromethylaniline or related sulfonylaniline moieties. This data highlights the potency of these compounds against various cancer cell lines.
Table 1: Cytotoxicity of Anilino-Substituted Kinase Inhibitors
| Compound ID | Target/Class | Cancer Cell Line | IC50 (µM) |
| Analog A | EGFR Inhibitor | A549 (Lung Carcinoma) | 0.56 |
| PC-3 (Prostate Carcinoma) | 2.46 | ||
| HepG2 (Hepatocellular Carcinoma) | 2.21 | ||
| Analog B | VEGFR-2 Inhibitor | HUVEC (Endothelial Cells) | 0.022 |
| Analog C | Multi-kinase Inhibitor | HCT116 (Colon Carcinoma) | 17.8 |
| HePG2 (Hepatocellular Carcinoma) | 12.4 | ||
| HOS (Osteosarcoma) | 17.6 |
Table 2: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) |
| Analog D | EGFR | 3.2 |
| Analog E | VEGFR-2 | 0.77 |
| Tie-2 | 8.87 | |
| EphB4 | 3.21 |
Experimental Protocols
Detailed methodologies for the synthesis of a generic kinase inhibitor using a trifluoromethylaniline derivative and for key biological assays are provided below.
Protocol 1: Synthesis of a Generic Anilino-Pyrimidine Kinase Inhibitor
This protocol describes a representative synthesis of an anilino-pyrimidine derivative, a common scaffold for kinase inhibitors, using a trifluoromethyl-substituted aniline.
Materials:
-
2,4-dichloro-5-(trifluoromethyl)pyrimidine
-
This compound (or a related trifluoromethylaniline)
-
p-toluenesulfonic acid
-
Isopropanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in isopropanol, add this compound (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired anilino-pyrimidine product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow: Synthesis of an Anilino-Pyrimidine Derivative
Caption: Workflow for the synthesis of a generic kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the IC50 value of a test compound against a specific kinase, such as EGFR or VEGFR.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP solution
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%). Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer.
-
Assay Setup: To a 96-well plate, add the diluted test compound or vehicle (for control wells). Add the master mix to all wells.
-
Kinase Reaction: Initiate the reaction by adding the diluted recombinant kinase to each well.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Signal Generation: Stop the kinase reaction and generate a luminescent signal by adding the reagents from the kinase assay kit according to the manufacturer's instructions. This typically involves a two-step process to first deplete unused ATP and then convert the generated ADP to ATP, which is used in a luciferase reaction to produce light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V Staining)
This assay is used to quantify the number of apoptotic cells following treatment with a test compound.
Materials:
-
Human cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic/necrotic).
Signaling Pathways
Compounds derived from this compound and related structures often target receptor tyrosine kinases like EGFR and VEGFR, which are critical nodes in cancer signaling.
EGFR Signaling Pathway
EGFR activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and migration. Inhibitors targeting EGFR block these downstream signals.
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and point of inhibition.
Apoptosis Induction Pathway
Many kinase inhibitors induce apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins and leads to caspase activation.
Intrinsic Apoptosis Pathway
Caption: Simplified intrinsic apoptosis pathway induced by kinase inhibitors.
References
Application of 3-(Trifluoromethylsulfonyl)aniline in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethylsulfonyl)aniline is a versatile chemical intermediate that is finding increasing application in the field of materials science. Its unique combination of a reactive amine group and a strongly electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) group makes it a valuable monomer for the synthesis of high-performance polymers. The incorporation of the -SO₂CF₃ moiety into a polymer backbone can significantly enhance its thermal stability, mechanical strength, gas permeability, and solubility in common organic solvents, while also lowering its dielectric constant and moisture absorption.
These properties make polymers derived from this compound and its isomers promising candidates for a range of advanced applications, including gas separation membranes, transparent and flexible films for electronics, and high-temperature resistant materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and characterization of such advanced materials.
While specific data for polymers derived directly from this compound is limited in publicly available literature, extensive research on its close isomer, 4-(Trifluoromethylsulfonyl)aniline, provides a strong foundation for its application. The protocols and data presented herein are largely based on studies of the 4-isomer and are expected to be highly relevant and adaptable for the 3-isomer, given their structural similarity.
Key Applications in Materials Science
The primary application of this compound in materials science is as a monomer for the synthesis of specialty polymers, particularly polyimides and polynorbornenes.
-
Gas Separation Membranes: The presence of the bulky and polar trifluoromethylsulfonyl group can increase the fractional free volume within a polymer matrix, facilitating the transport of gas molecules. At the same time, the polar nature of the group can enhance selectivity for certain gases, such as CO₂. This makes polymers containing this moiety highly attractive for applications in carbon capture and other gas separation processes.
-
High-Performance Films: The introduction of trifluoromethyl groups into polyimides is known to improve their solubility, optical transparency, and thermal stability, while decreasing their dielectric constant and water uptake.[1] These characteristics are highly desirable for applications in flexible electronics, displays, and aerospace components.
-
Advanced Composites: The high thermal and chemical resistance of polymers derived from this compound make them suitable as matrix materials for advanced composites used in demanding environments.
Data Presentation
The following tables summarize key quantitative data from a study on a polynorbornene dicarboximide synthesized using the isomeric 4-(Trifluoromethylsulfonyl)aniline. This data provides a benchmark for the expected performance of polymers derived from the 3-isomer.
Table 1: Monomer Synthesis and Properties [2]
| Property | Value |
| Monomer Name | N-[4-(Trifluoromethylsulfonyl)phenyl]-norbornene-5,6-dicarboximide |
| Yield | 36% |
| Melting Point | 153–155 °C |
Table 2: Polymer Thermal and Mechanical Properties [2]
| Property | Value |
| Polymer Name | Poly(N-[4-(Trifluoromethylsulfonyl)phenyl]-norbornene-5,6-dicarboximide) |
| Glass Transition Temperature (Tg) | > 400 °C |
| Decomposition Temperature (Td) | 430 °C |
| Young's Modulus (E) | 2.1 GPa |
| Tensile Strength (σ) | 65 MPa |
Table 3: Gas Permeability Coefficients (P) of the Polymer Membrane [2]
| Gas | P (Barrer) |
| H₂ | 25.1 |
| He | 20.3 |
| O₂ | 2.8 |
| N₂ | 0.8 |
| CH₄ | 0.7 |
| CO₂ | 10.2 |
1 Barrer = 10⁻¹⁰ cm³(STP) cm cm⁻² s⁻¹ cmHg⁻¹
Experimental Protocols
The following protocols are adapted from the synthesis and characterization of polynorbornene dicarboximides derived from 4-(Trifluoromethylsulfonyl)aniline and can serve as a detailed methodology for working with the 3-isomer.[2]
Protocol 1: Synthesis of N-[3-(Trifluoromethylsulfonyl)phenyl]-norbornene-5,6-dicarboximide Monomer
Materials:
-
This compound
-
Norbornene-5,6-dicarboxylic anhydride (NDA)
-
Dichloromethane (CH₂Cl₂)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ice water
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve this compound (0.88 mmol) and norbornene-5,6-dicarboxylic anhydride (0.88 mmol) in 20 mL of dichloromethane.
-
Reflux the solution for 24 hours to obtain the amic acid intermediate.
-
Separate the amic acid product by filtration and dry at room temperature.
-
Dissolve the dried amic acid in 20 mL of acetic anhydride along with 2.0 g of anhydrous sodium acetate.
-
Maintain this solution at 65 °C for 24 hours.
-
Allow the solution to cool to room temperature.
-
Precipitate the resulting product in ice water and wash it several times with water.
-
Recover the monomer by filtration and recrystallize twice from hexanes.
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP)
Materials:
-
N-[3-(Trifluoromethylsulfonyl)phenyl]-norbornene-5,6-dicarboximide monomer
-
Grubbs' 2nd generation catalyst
-
1,2-Dichloroethane
-
Acidified methanol
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry 25 mL round-bottom flask under a nitrogen atmosphere, dissolve the monomer (0.53 mmol) and Grubbs' 2nd generation catalyst (0.00053 mmol) in 0.7 mL of 1,2-dichloroethane.
-
Stir the solution at 45 °C for 2 hours.
-
Pour the resulting viscous polymer solution into an excess of acidified methanol under constant stirring at room temperature to precipitate the polymer as white fibers.
-
Recover the polymer by filtration.
-
Purify the polymer by dissolving it in DMF and re-precipitating in stirring methanol.
-
Dry the final polymer under vacuum at 50 °C overnight.
Protocol 3: Membrane Preparation and Characterization
Procedure:
-
Prepare an ~8 wt% solution of the polymer in DMF at 45 °C.
-
Filter the solution and cast it onto a glass plate.
-
Allow the solvent to evaporate slowly in a controlled DMF atmosphere.
-
Dry the resulting polymer membrane under vacuum at 100 °C overnight.
-
Characterize the membrane for its thermal properties (TGA, DSC), mechanical properties (tensile testing), and gas permeability using standard instrumentation.[2]
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of polymers derived from this compound.
Caption: Experimental workflow for synthesis and characterization.
Caption: Logical relationship of monomer to applications.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Trifluoromethylsulfonyl)aniline by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 3-(Trifluoromethylsulfonyl)aniline by recrystallization. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
A1: Recrystallization is a critical purification technique used to remove impurities from a solid sample of this compound.[1] The process relies on the principle that the solubility of the compound and its impurities differ in a given solvent at different temperatures.[1][2] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving the impurities dissolved in the solvent.[1] This method is essential for obtaining high-purity material required for subsequent synthetic steps, analytical testing, and in the development of pharmaceuticals and agrochemicals.[3][4]
Q2: What are the ideal properties of a recrystallization solvent for this compound?
A2: The ideal solvent for recrystallizing this compound should exhibit the following characteristics:
-
High solubility for the compound at elevated temperatures and low solubility at room temperature or below.[5]
-
Impurities should either be highly soluble at all temperatures or insoluble in the hot solvent.
-
The solvent should not react with this compound.
-
It should be volatile enough to be easily removed from the purified crystals.
-
A relatively low boiling point is preferable to avoid "oiling out," where the compound melts before dissolving.[6]
Q3: Which solvents are commonly used for the recrystallization of aromatic sulfonyl compounds and anilines?
A3: For aromatic amines and sulfonyl-containing compounds, a range of solvents with varying polarities can be effective. Common choices for initial screening include toluene, ethanol, water, and mixtures such as hexane/ethyl acetate or methanol/dichloromethane.[4][7] The selection of the optimal solvent or solvent system is crucial and often requires empirical testing.[5]
Troubleshooting Guide
Q1: My this compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out," the separation of the solute as a liquid, is a common issue, particularly with compounds that have lower melting points.[8][9] This can occur if the solution is too concentrated or cooled too rapidly.[8] To address this, you can try the following:
-
Reheat and Add More Solvent: Return the mixture to the heat source and add a small amount of additional solvent to decrease the saturation level.[6]
-
Slow Cooling: Allow the flask to cool to room temperature more slowly. Insulating the flask can help achieve a gradual temperature decrease.[6]
-
Use a Seed Crystal: If available, add a small seed crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.[5]
-
Scratch the Flask: Gently scratching the inner surface of the flask at the air-solvent interface with a glass rod can create nucleation sites for crystal growth.[6]
Q2: Crystal formation is not occurring, even after the solution has cooled. What steps can I take?
A2: If crystals do not form, the solution may not be sufficiently saturated. Consider the following troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask or adding a seed crystal.[10]
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent to increase the concentration of the solute.[6] Once concentrated, allow it to cool again.
-
Cool in an Ice Bath: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the solubility of the compound.[11]
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: A low recovery can be due to several factors.[5] To improve your yield, consider the following:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excessive amount will result in a significant portion of your compound remaining in the mother liquor upon cooling.[5][10]
-
Ensure Complete Crystallization: Allow sufficient time for the crystallization process to complete and cool the solution in an ice bath to maximize the amount of product that crystallizes out of solution.[5]
-
Rinse with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.[1]
Q4: My purified this compound is still colored. How can I remove colored impurities?
A4: If the recrystallized product retains a color, it is likely due to the presence of colored impurities.
-
Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.[1][2]
-
Perform a Hot Filtration: After adding the charcoal, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize.[1][5]
Quantitative Data: Solvent Screening
The selection of an appropriate solvent is critical for successful recrystallization. The following table provides a guide for screening potential solvents for this compound based on general solubility principles for similar compounds.
| Solvent System | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Notes |
| Toluene | Non-polar | Low | High | A good starting point for aromatic compounds.[7] |
| Ethanol | Polar Protic | Moderate | High | Effective for removing polar impurities.[7] |
| Water | Polar Protic | Low | Moderate to High | Useful for removing ionic contaminants.[7] |
| Hexane/Ethyl Acetate | Non-polar/Polar Aprotic | Low (in hexane) to High (in ethyl acetate) | High (in mixed system) | A mixed solvent system allows for fine-tuning of solubility.[7] |
| Methanol/Dichloromethane | Polar Protic/Polar Aprotic | Low to High | High | Can be effective for purifying sulfonamides.[4] |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[5]
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the selected hot solvent in portions, with heating, until the solid is completely dissolved.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Preheat a funnel and a receiving flask. Perform a hot gravity filtration to remove the activated charcoal or any insoluble impurities.[5]
-
Crystallization: Cover the flask and allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[1]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator.[5]
Logical Workflow Diagram
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. scribd.com [scribd.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy 4-(Trifluoromethylsulfonyl)aniline | 473-27-8 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buy this compound | 426-59-5 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.ualberta.ca [chem.ualberta.ca]
Technical Support Center: Column Chromatography of 3-(Trifluoromethylsulfonyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-(Trifluoromethylsulfonyl)aniline by column chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not elute or has very low Rf | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is still not eluting, a small amount of a more polar solvent like methanol can be added. |
| Strong interaction with the stationary phase. | Aromatic amines can interact strongly with the acidic silanol groups on silica gel.[1] To mitigate this, add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the acidic sites.[2] Alternatively, consider using a different stationary phase, such as alumina or an amine-functionalized silica gel.[1][2] | |
| Poor Separation (Co-elution of Impurities) | Inappropriate mobile phase polarity. | The polarity of the mobile phase may be too high, causing all compounds to elute too quickly. Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). |
| Column is overloaded. | The amount of crude material is too high for the amount of stationary phase. A general guideline is to use a silica gel mass that is 50-100 times the mass of the crude sample.[2] | |
| Tailing of the Compound Spot/Peak | Strong interaction between the amine and the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to improve the peak shape.[2] |
| Streaking on TLC or During Elution | The compound is not fully dissolved in the mobile phase when loaded onto the column. | Ensure the crude material is fully dissolved in a minimal amount of the mobile phase before loading. If solubility is an issue, consider a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel. |
| Product is Contaminated with a Yellow/Brown Impurity | Potential degradation of the compound on the silica gel. | Minimize the time the compound spends on the column by running the chromatography as quickly as possible without sacrificing separation. If degradation is suspected, consider using a less acidic stationary phase like alumina. |
| Colored impurities from the reaction mixture. | Passing the crude material through a short plug of silica gel using a non-polar eluent may remove some colored impurities before the main chromatographic separation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the column chromatography of this compound?
A1: A good starting point for determining the optimal mobile phase is to use Thin Layer Chromatography (TLC). A common mobile phase for aromatic amines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3][4] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity until the desired compound has an Rf value of approximately 0.2-0.3.
Q2: What type of stationary phase should I use?
A2: Silica gel is the most common stationary phase for column chromatography. However, due to the basic nature of the aniline group, tailing and irreversible adsorption can occur on the acidic silica surface.[1] If this is observed, using an amine-functionalized silica gel or adding a small amount of triethylamine to the mobile phase is recommended.[1][2] Alumina can also be used as an alternative stationary phase.[2]
Q3: How much silica gel should I use for my column?
A3: A general rule of thumb is to use a mass of silica gel that is 50 to 100 times the mass of your crude sample.[2] For separations of compounds with very similar Rf values, a higher ratio may be necessary.
Q4: Can I use recrystallization instead of column chromatography?
A4: Yes, recrystallization is a viable purification method for this compound.[5] Common solvents for recrystallization include toluene, ethanol, water, and mixtures of hexane/ethyl acetate.[5] The choice of solvent will depend on the impurities present.
Q5: My compound is very polar and has an Rf of 0 even in 100% ethyl acetate. What should I do?
A5: If your compound is not moving even in a highly polar solvent system, you can try adding a small percentage of a more polar solvent like methanol to your ethyl acetate. If this is still ineffective, it may indicate a very strong interaction with the silica gel, and switching to a different stationary phase like reversed-phase silica (C18) or using a different purification technique might be necessary.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. Optimization using TLC is crucial for achieving the best separation.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Mobile Phase Selection:
-
Prepare several mobile phase mixtures of varying polarities (e.g., 95:5, 90:10, 80:20 hexanes:ethyl acetate).
-
Spot the crude material on a TLC plate and develop it in the different mobile phases.
-
The optimal mobile phase will give the target compound an Rf value of ~0.2-0.3 and good separation from impurities.
-
If tailing is observed on the TLC plate, add 0.1-1% triethylamine to the chosen mobile phase.
3. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed.
-
For "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Begin eluting with the mobile phase, starting with the polarity determined from the TLC analysis.
-
If necessary, gradually increase the polarity of the mobile phase during the elution (gradient elution) to elute the target compound.
-
Collect fractions in an orderly manner.
6. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the column chromatography purification of this compound.
References
Technical Support Center: Synthesis of 3-(Trifluoromethylsulfonyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trifluoromethylsulfonyl)aniline.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of this compound. This guide provides a structured approach to identifying and resolving these challenges.
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Action |
| Incomplete Reaction | - Ensure the starting material, 3-(trifluoromethyl)aniline, is pure and dry. - Verify the quality and reactivity of the sulfonating agent (e.g., trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride). - Optimize reaction time and temperature. Monitor reaction progress using techniques like TLC or LC-MS. |
| Degradation of Product | - Maintain strict anhydrous conditions, as the product can be sensitive to moisture. - Control the reaction temperature to prevent thermal decomposition. |
| Suboptimal Work-up | - During aqueous work-up, ensure the pH is carefully controlled to avoid hydrolysis of the trifluoromethylsulfonyl group. - Use appropriate organic solvents for extraction to ensure complete recovery of the product. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Suggested Action |
| Polysulfonylation | - Use a controlled stoichiometry of the sulfonating agent. A slight excess may be necessary, but a large excess can lead to the formation of di-sulfonated byproducts. - Add the sulfonating agent slowly and at a low temperature to control the reaction rate. |
| Formation of Isomeric Byproducts | - The directing effect of the amino and trifluoromethyl groups on the aromatic ring can lead to the formation of other isomers. While the meta-position is favored, ortho- and para-substituted isomers are possible. - Purify the crude product using column chromatography with an appropriate solvent system to separate the isomers. |
| Unreacted Starting Material | - Ensure the reaction goes to completion by monitoring with TLC or LC-MS. - If unreacted 3-(trifluoromethyl)aniline remains, it can often be removed by an acidic wash during the work-up, as it will form a water-soluble salt. |
| Hydrolysis of Sulfonating Agent | - Use a fresh, high-quality sulfonating agent and ensure all glassware and solvents are rigorously dried. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most probable byproducts include:
-
Di-sulfonated aniline derivatives: Formed when a second trifluoromethylsulfonyl group is added to the aromatic ring or the nitrogen atom.
-
Isomeric monosulfonated products: Such as 2-(Trifluoromethylsulfonyl)aniline and 4-(Trifluoromethylsulfonyl)aniline, due to competing directing effects of the substituents.
-
N-Sulfonylated product: N-(3-(Trifluoromethyl)phenyl)trifluoromethanesulfonamide, where sulfonylation occurs on the nitrogen of the aniline instead of the ring.
-
Unreacted 3-(trifluoromethyl)aniline: If the reaction does not go to completion.
Q2: How can I minimize the formation of polysulfonated byproducts?
To minimize polysulfonylation, it is crucial to control the stoichiometry of your reagents. Use a molar ratio of 3-(trifluoromethyl)aniline to the sulfonating agent that is close to 1:1. Adding the sulfonating agent dropwise at a reduced temperature will also help to control the reaction's exothermicity and selectivity.
Q3: What is a suitable method for purifying the crude this compound?
Column chromatography on silica gel is a standard and effective method for purifying the final product. A solvent system of ethyl acetate and hexanes is often a good starting point for achieving separation from byproducts and unreacted starting materials. The exact ratio will need to be determined empirically, for example, by using thin-layer chromatography (TLC) to find the optimal separation conditions.
Q4: What analytical techniques are recommended for identifying byproducts?
A combination of techniques is recommended for unambiguous identification:
-
Mass Spectrometry (MS): To determine the molecular weight of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the structure of the byproducts, particularly the substitution pattern on the aromatic ring.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To separate the components of the reaction mixture and obtain their mass-to-charge ratios.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
3-(Trifluoromethyl)aniline
-
Trifluoromethanesulfonic anhydride (Tf₂O) or Trifluoromethanesulfonyl chloride (TfCl)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 eq) to the solution.
-
Slowly add a solution of trifluoromethanesulfonic anhydride (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
how to improve the yield of 3-(Trifluoromethylsulfonyl)aniline reactions
Technical Support Center: 3-(Trifluoromethylsulfonyl)aniline Reactions
Welcome to the Technical Support Center for this compound.
This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for reactions involving this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions with this compound, a notably electron-deficient aniline.
Q1: My reaction yield is unexpectedly low when using this compound as a nucleophile. What is the primary cause and how can I address it?
A: The primary reason for low yields is the significantly reduced nucleophilicity of the aniline's nitrogen atom. The potent electron-withdrawing nature of the trifluoromethylsulfonyl (-SO₂CF₃) group diminishes the electron density on the nitrogen, making it a weak nucleophile.[1] This results in sluggish or incomplete reactions under standard conditions.
To improve yields, consider the following strategies:
-
Harsh Reaction Conditions: Higher temperatures and longer reaction times may be necessary to drive the reaction to completion.
-
Stronger Bases: In reactions like Buchwald-Hartwig amination, a strong, non-nucleophilic base such as sodium or potassium tert-butoxide (NaOtBu, KOtBu) is often required to deprotonate the weakly acidic N-H bond.[1]
-
Advanced Catalysts: For cross-coupling reactions, modern, highly active catalyst systems are often essential.
Q2: I am struggling with a Buchwald-Hartwig amination reaction involving this compound and an aryl halide. What specific optimizations can I implement?
A: This is a common challenge due to the aniline's poor nucleophilicity. Standard palladium catalysts may be insufficient.[1]
Key Optimization Strategies:
-
Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands. Ligands such as XPhos, RuPhos, and BrettPhos are designed to accelerate the catalytic cycle with challenging substrates.[1] In some cases, XPhos has been shown to be particularly effective where other ligands like BINAP and DPEphos fail.[2]
-
Catalyst Choice: Utilize a well-defined, stable palladium precatalyst, such as an XPhos Pd G3 or G4 precatalyst. This can lead to more reproducible and higher-yielding reactions compared to generating the catalyst in situ.[1]
-
Base and Solvent: A strong base like NaOtBu is typically necessary.[1] Anhydrous, degassed solvents such as toluene or dioxane are recommended.[1][2]
Q3: My amide coupling reaction between a carboxylic acid and this compound is inefficient. What should I try?
A: The low reactivity of the aniline is the main obstacle. Standard coupling agents may not be effective enough.
Troubleshooting Steps:
-
Acid Activation: Convert the carboxylic acid to a more reactive species, such as an acid chloride using reagents like oxalyl chloride or thionyl chloride. This highly electrophilic intermediate can react more readily with the weakly nucleophilic aniline.[3]
-
Coupling Reagents: If direct coupling is preferred, screen a variety of modern coupling reagents. While standard reagents like EDC might be insufficient, stronger agents like TBTU or PyBOP in combination with a non-nucleophilic base like DIPEA or DBU could be more effective.[1][3]
-
Additives: Including additives like HOAt (1-hydroxy-7-azabenzotriazole) can sometimes improve yields with less reactive amines, as it can increase intramolecular basicity.[3]
Q4: During my Suzuki-Miyaura coupling reaction with a derivative of this compound (e.g., a bromo-substituted version), I'm observing significant side products like homocoupling or dehalogenation. How can I minimize these?
A: Side reactions in Suzuki couplings are often related to reaction kinetics and the stability of intermediates in the catalytic cycle.
Solutions:
-
Minimize Homocoupling: Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen) and that solvents are thoroughly degassed. Oxygen can promote the homocoupling of boronic acids.[4] Using a slight excess (1.2-1.5 equivalents) of the boronic acid is common, but a large excess can favor this side reaction.[4]
-
Prevent Dehalogenation: This occurs when a palladium-hydride species reacts with the aryl halide.[5] The choice of base is critical; weaker bases like K₃PO₄ or Cs₂CO₃ are sometimes preferred over strong alkoxides to minimize this pathway.[5][6]
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered an "electron-deficient" aniline?
A: The trifluoromethylsulfonyl (-SO₂CF₃) group is a very strong electron-withdrawing group. It pulls electron density away from the benzene ring and, consequently, from the amino (-NH₂) group through both inductive and resonance effects. This reduction in electron density makes the nitrogen lone pair less available for donation, thus rendering the aniline "electron-deficient" and a weak nucleophile.[1]
Q2: Can I perform a Friedel-Crafts reaction on this compound?
A: No, Friedel-Crafts reactions are generally unsuccessful with anilines. The lone pair of electrons on the nitrogen atom of the amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[7] This forms a salt, which deactivates the aromatic ring towards electrophilic substitution.[7]
Q3: What are the best practices for handling and storing this compound?
A: Like many anilines, it is susceptible to oxidation, which can lead to discoloration (turning brown or dark).[5] It should be stored in a tightly sealed container, protected from light and air. Storing under an inert atmosphere (e.g., in a desiccator with nitrogen or argon) is ideal. Use purified, colorless starting material for best results.[5]
Data Presentation: Optimizing Buchwald-Hartwig Amination
The following table summarizes the effect of different ligands on the yield of a model Buchwald-Hartwig amination reaction with an electron-deficient sulfonyl-substituted aniline.
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | No Reaction | [2] |
| 2 | Pd(OAc)₂ | DPEphos | Cs₂CO₃ | Toluene | 100 | No Reaction | [2] |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 91 (conversion) | [2] |
| 4 | XPhos Pd G3 | XPhos | NaOtBu | Toluene | 100-110 | >95 (typical) | [1] |
This data illustrates the critical role of modern, bulky biaryl phosphine ligands like XPhos in achieving high yields with challenging, electron-deficient aniline substrates.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, sodium tert-butoxide, and the palladium precatalyst.[1]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.[1]
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.[1]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.[1]
Protocol 2: General Procedure for Amide Coupling via Acid Chloride
Materials:
-
Carboxylic Acid (1.0 mmol, 1.0 equiv)
-
Oxalyl chloride (1.5 mmol, 1.5 equiv)
-
Anhydrous DCM (10 mL)
-
This compound (1.1 mmol, 1.1 equiv)
-
Triethylamine or DIPEA (2.5 mmol, 2.5 equiv)
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the solution to 0 °C and add oxalyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Amide Formation: In a separate flask, dissolve this compound and the base (e.g., triethylamine) in anhydrous DCM.
-
Addition: Cool the aniline solution to 0 °C. Slowly add the freshly prepared acid chloride solution dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
References
Technical Support Center: 3-(Trifluoromethylsulfonyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-(Trifluoromethylsulfonyl)aniline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential stability issues with this compound in your experiments.
| Issue | Potential Cause | Recommended Action |
| Low or inconsistent reaction yield | Degradation of this compound due to improper storage or handling. | - Confirm the purity of the starting material using techniques like NMR, HPLC, or GC-MS.- If impurities are detected, consider purification by recrystallization or column chromatography.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Appearance of unexpected side products | The compound may be reacting with incompatible reagents or solvents. | - Review the compatibility of all reaction components. Avoid strong oxidizing agents and strong acids.[1]- Select a stable and appropriate solvent for the reaction conditions. |
| Discoloration of the reaction mixture | Oxidation of the aniline functional group. | - Purge all solvents and the reaction vessel with an inert gas before use.- Use freshly opened or purified this compound for best results. |
| Inconsistent analytical results (e.g., HPLC, NMR) | On-column degradation or instability in the analytical solvent. | - Use a deactivated column for chromatography (e.g., with a base wash for silica gel).- Ensure the analytical mobile phase is compatible with the compound. |
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound has turned yellow/brown. Is it still usable?
A1: Discoloration, typically to yellow or brown, is a common sign of aniline oxidation due to exposure to air and light.[1][2] While a slight color change might not impact all applications, for sensitive experiments, the presence of oxidative impurities can be detrimental. It is highly recommended to assess the purity of the discolored material using an appropriate analytical technique (e.g., TLC, HPLC, or NMR) before use. If significant impurities are found, purification is advised.
Q2: What are the ideal storage conditions for this compound?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container, protected from light.[1] The storage area should be cool, dry, and well-ventilated. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q3: What substances are known to be incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[1] Contact with these substances can lead to vigorous and potentially hazardous reactions, as well as degradation of the compound.
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: The stability can be monitored by periodically taking aliquots from your sample and analyzing them using a suitable analytical method such as HPLC, GC, or TLC. Look for the appearance of new peaks or spots, which could indicate degradation products. A decrease in the peak area or spot intensity of the parent compound is also an indicator of degradation.
Experimental Protocols
General Protocol for Assessing Photostability
This protocol is adapted from ICH Q1B guidelines for photostability testing and can be used to evaluate the light sensitivity of this compound.
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable, transparent solvent (e.g., acetonitrile, methanol).
-
Prepare a control sample by wrapping a container of the same solution in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Expose the test sample to a light source that provides both UV and visible light. A calibrated light source with a controlled output is recommended.
-
The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis:
-
At predetermined time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the aliquots by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Compare the chromatograms of the exposed sample to the control sample to identify any degradation products and quantify the loss of the parent compound.
-
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Potential Decomposition Pathway
Caption: Plausible oxidative decomposition pathway.
Experimental Workflow for Stability Assessment
Caption: General workflow for stability testing.
References
managing exothermic reactions in 3-(Trifluoromethylsulfonyl)aniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trifluoromethylsulfonyl)aniline. The primary focus is on the safe management of exothermic reactions.
Troubleshooting Exothermic Reactions
The reaction of an aniline derivative with a trifluoromethylsulfonylating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl), is often highly exothermic and can pose a significant safety risk if not properly controlled. A sudden and rapid increase in temperature, known as a thermal runaway, can lead to solvent boiling, pressure buildup, and potential vessel rupture.[1]
Immediate Actions for a Runaway Reaction:
-
Stop Reagent Addition: Immediately cease the addition of the trifluoromethylsulfonylating agent.[1]
-
Enhance Cooling: Increase the efficiency of the cooling system. If using an ice bath, add more ice and salt. For a chiller, lower the setpoint.[1]
-
Emergency Quenching: If the temperature continues to rise uncontrollably, and a pre-planned quenching procedure is in place, execute it by adding a suitable, pre-chilled quenching agent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Rise | Reagent Addition is Too Fast: The rate of heat generation exceeds the rate of heat removal. | Significantly slow down the addition rate. Use a syringe pump or a dropping funnel for precise, controlled addition.[1] |
| Inadequate Cooling: The cooling bath capacity is insufficient for the reaction scale. | Use a larger cooling bath, a more efficient cooling medium (e.g., dry ice/acetone), or a mechanical chiller. Ensure good surface contact between the reactor and the cooling medium.[1] | |
| Poor Mixing: Inefficient stirring leads to localized "hot spots." | Use an appropriately sized stir bar or an overhead mechanical stirrer. Ensure vigorous mixing to maintain a homogenous temperature throughout the reaction mixture.[1] | |
| Incorrect Reaction Scale: A reaction that is manageable on a small scale can become uncontrollable when scaled up due to a lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.[1] | When scaling up, perform a thorough safety assessment. Consider using a continuous flow reactor for better heat management on a larger scale. | |
| Reaction Mixture Color Darkens Significantly | Oxidative Side Reactions: High temperatures can promote the formation of colored impurities. | Maintain strict and consistent low-temperature control to minimize side reactions.[1] |
| Low Yield of Desired Product | Side Reactions: Uncontrolled exotherms can lead to the formation of byproducts, such as di-sulfonylation products. | Optimize stoichiometry, lower the reaction temperature, and control the rate of reagent addition.[2] |
| Solvent Effects: The chosen solvent may not be optimal for the reaction, affecting both rate and selectivity. | Screen a range of aprotic solvents with varying polarities (e.g., Dichloromethane, Acetonitrile, Nitromethane) to find the optimal balance.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is the reaction to form this compound so exothermic?
A1: The reaction involves the nucleophilic attack of the amine group of the aniline on the highly electrophilic sulfur atom of the trifluoromethylsulfonylating agent. Amines are strong nucleophiles, and reagents like triflic anhydride are powerful electrophiles, leading to a rapid reaction with a significant release of heat (exotherm).[4] Acid-base reactions, including the neutralization of the generated acid byproduct, are also exothermic.[4]
Q2: What are the best practices for controlling the temperature during this synthesis?
A2: The most critical parameters for temperature control are:
-
Low Reaction Temperature: Conduct the reaction at a low temperature, typically 0 °C or below (e.g., -20 °C to -78 °C), especially during the addition of the trifluoromethylsulfonylating agent.[2]
-
Slow, Controlled Addition: Add the trifluoromethylsulfonylating agent dropwise over a prolonged period using a syringe pump or a dropping funnel. This ensures that the heat generated can be effectively dissipated by the cooling system.[2]
-
Efficient Cooling: Use an appropriate cooling bath (e.g., ice-water, dry ice/acetone) and ensure the reaction flask is well-immersed.
-
Vigorous Stirring: Maintain efficient stirring to ensure even temperature distribution and prevent the formation of localized hot spots.[1]
Q3: How does the choice of solvent impact the management of the exotherm?
A3: The solvent plays a crucial role in heat dissipation. A sufficient volume of an appropriate inert solvent can act as a heat sink, absorbing the energy released during the reaction.[1] Aprotic solvents are generally preferred to avoid reaction with the sulfonylating agent.[3] The polarity of the solvent can also influence the reaction rate; more polar solvents may accelerate the reaction, potentially increasing the rate of heat generation.[5]
Q4: Can I add the aniline to the trifluoromethylsulfonylating agent instead?
A4: This technique, known as reverse addition, can sometimes help control the reaction exotherm.[1] However, it must be evaluated on a case-by-case basis, as it can sometimes lead to the formation of undesired byproducts. The standard and generally recommended procedure is the slow addition of the sulfonylating agent to the aniline solution.
Experimental Protocol: Synthesis of a Sulfonamide with Exotherm Control
This protocol is a general guideline for the synthesis of a sulfonamide, emphasizing the management of the exothermic reaction.
Materials:
-
Primary Amine (e.g., 3-(Trifluoromethyl)aniline)
-
Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) or Triflic Anhydride
-
Anhydrous Aprotic Solvent (e.g., Dichloromethane, THF, or Acetonitrile)
-
Base (e.g., Pyridine or Triethylamine)
-
Ice-water bath or Dry ice/acetone bath
-
Dropping funnel or Syringe pump
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) and the base (1.5 equivalents) in the chosen anhydrous aprotic solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. For highly reactive systems, a lower temperature (e.g., -78 °C with a dry ice/acetone bath) is recommended.[2]
-
Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride or triflic anhydride (1.0 equivalent) in a small amount of the same anhydrous solvent.
-
Controlled Addition: Add the sulfonylating agent solution dropwise to the stirred amine solution over a period of 30-60 minutes, carefully monitoring the internal temperature of the reaction.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature and then gradually warm to room temperature while monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting exothermic events during the synthesis.
Caption: Troubleshooting workflow for managing exothermic reactions.
References
troubleshooting low conversion in Suzuki coupling of anilines
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for overcoming low conversion in Suzuki-Miyaura cross-coupling reactions involving aniline substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an aniline substrate shows very low or no conversion. What are the most common causes?
A1: Low conversion in Suzuki couplings of anilines can often be attributed to several critical factors:
-
Catalyst Inactivity or Deactivation: The active catalyst, Palladium(0), is sensitive to oxygen and can be oxidized to an inactive state.[1] Furthermore, the nitrogen atom of the aniline substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, the reaction conditions must be suitable for its reduction to the active Pd(0) state.[1]
-
Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) may be ineffective, particularly with electron-rich anilines which can make the initial oxidative addition step unfavorable.[1][3]
-
Incorrect Base Selection or Quality: The base is essential for activating the boronic acid to facilitate the transmetalation step.[1][4] Weak or impure bases may not be effective.[1] The physical properties of the base, such as being finely ground, are also critical for reactivity.[1]
-
Poor Reagent and Solvent Quality: The presence of water in the reaction can lead to an undesired side reaction called protodeboronation, where the boronic acid is consumed.[1][5] It is crucial to use anhydrous solvents and ensure all reagents are pure.[1]
-
Side Reactions: Besides protodeboronation, homocoupling of the boronic acid to form a biaryl byproduct can compete with the desired cross-coupling.[1] This side reaction is often worsened by the presence of oxygen.[1]
Q2: I see a significant amount of my boronic acid being converted back to the corresponding arene. What is happening and how can I prevent it?
A2: This side reaction is known as protodeboronation, where the carbon-boron bond of the organoboron reagent is cleaved by a proton source (most commonly water) and replaced with a carbon-hydrogen bond.[1][5] This removes your nucleophile from the productive catalytic cycle. To minimize protodeboronation:
-
Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[1] Flame-dry your glassware and run the reaction under a strict inert atmosphere (argon or nitrogen).[1]
-
Choose the Right Boron Reagent: Some boronic acids, especially certain heteroaromatic ones, are notoriously unstable.[5] Consider using more stable boronate esters, such as pinacol esters, which can be more resistant to protodeboronation.[6]
-
Select an Appropriate Base: While necessary, some bases in aqueous conditions can promote this side reaction.[1] Using a non-aqueous system with a suitable base like anhydrous K₃PO₄ can be beneficial.[1]
Q3: My aniline substrate is electron-rich, and the reaction is sluggish. What type of ligand should I use?
A3: Electron-rich aryl halides can be challenging substrates because the oxidative addition step to the Pd(0) center is slower. To overcome this, you need a ligand that makes the palladium center more reactive. Bulky, electron-rich phosphine ligands are highly effective in this scenario.[3] Consider screening Buchwald ligands such as SPhos, XPhos, or other trialkylphosphines which are known to accelerate oxidative addition.[1][3]
Q4: Can I run the reaction open to the air?
A4: It is strongly discouraged to run Suzuki coupling reactions open to the air. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which leads to catalyst deactivation and can promote the formation of homocoupled byproducts.[1][7] To ensure reproducibility and achieve optimal yields, it is critical to use degassed solvents and perform the entire reaction under an inert atmosphere of nitrogen or argon.[1][7]
Troubleshooting Guides
Problem: Low or No Conversion of Starting Materials
| Possible Cause | Suggested Solution(s) |
| Inactive or Deactivated Catalyst | Ensure thorough degassing of all solvents and maintain a strict inert atmosphere to prevent oxidation of Pd(0).[1][7] If using a Pd(II) precatalyst, confirm conditions are suitable for its reduction. Consider switching to a more active, pre-formed Pd(0) catalyst or a modern palladacycle precatalyst.[2][8] Increase catalyst loading if turnover appears to be the issue.[9] |
| Inappropriate Ligand | For electron-rich anilines or sterically hindered substrates, switch to a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos).[1] It is often beneficial to screen a small library of ligands to find the optimal choice for your specific substrate combination.[2] |
| Ineffective Base | The base must be strong enough to facilitate transmetalation. Screen stronger inorganic bases like anhydrous, finely ground K₃PO₄ or Cs₂CO₃.[1][7] Avoid using weak bases that may not be effective. |
| Poor Reagent/Solvent Quality | Use fresh, high-purity boronic acid or consider switching to a more stable boronate ester (e.g., pinacol or MIDA).[1][5] Ensure all solvents are anhydrous and properly degassed.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature. While higher temperatures can sometimes lead to side products, they are often necessary to drive sluggish reactions to completion.[10][11] |
Problem: Significant Side Product Formation
| Possible Cause | Suggested Solution(s) |
| Protodeboronation of Boronic Acid | Rigorously exclude water and other proton sources. Use anhydrous solvents and reagents.[1] Switch from a boronic acid to a more stable boronate ester.[6] |
| Homocoupling of Boronic Acid | This is typically caused by the presence of oxygen.[1] Ensure the reaction is performed under a strictly inert atmosphere and that all solvents have been thoroughly degassed.[1] |
| Decomposition of Substrates | If the aniline or coupling partner is sensitive, strong bases or high temperatures can cause decomposition.[2] Consider screening milder bases (e.g., K₂CO₃) or lowering the reaction temperature and allowing for a longer reaction time.[2] |
Key Parameter Comparison
Table 1: General Guide to Base Selection
| Base | Strength | Common Use Case | Notes |
| K₃PO₄ | Strong | Often very effective for challenging couplings, including those with anilines. | Must be anhydrous and finely powdered for best results.[1] |
| Cs₂CO₃ | Strong | A reliable and effective base for a wide range of Suzuki couplings.[7] | Tends to be more expensive but is often very effective. |
| K₂CO₃ | Moderate | Used in many standard protocols, often in aqueous solvent mixtures.[2] | May be less effective for more challenging, electron-rich substrates. |
| Na₂CO₃ | Moderate | A common and cost-effective choice. | Often used in aqueous media; effectiveness can vary.[12] |
| Organic Bases (e.g., Et₃N) | Weak | Generally less effective for activating boronic acids in Suzuki couplings compared to inorganic bases.[12] | May be useful in specific cases where inorganic bases are incompatible. |
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromoaniline
This protocol is a starting point and requires optimization for specific substrates.
-
Glassware Preparation: Add a stir bar to a round-bottom flask and flame-dry the flask under vacuum. Allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the bromoaniline (1.0 mmol, 1.0 equiv), the boronic acid or boronate ester (1.2-1.5 mmol, 1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 0.02-0.10 mmol, 2-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M).
-
Degassing: Purge the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Guides
Caption: A workflow for diagnosing and solving low conversion issues.
Caption: Suzuki cycle with potential failure points for aniline substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buch-wald-Hartwig Amination of Anilines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Buchwald-Hartwig amination of anilines, with a specific focus on the critical roles of base and ligand selection.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of anilines in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For aniline substrates, bulky, electron-rich phosphine ligands are generally required. If you observe low conversion, consider screening a panel of ligands.
-
Incorrect Base Selection: The base plays a critical role in the deprotonation of the aniline. Strong, non-nucleophilic bases are typically used. If your base is too weak, the reaction may not proceed.
-
Low Reaction Temperature: While milder conditions are desirable, some challenging couplings require higher temperatures (typically 80-110 °C) to proceed at a reasonable rate.[1]
Q2: I am observing significant amounts of hydrodehalogenation of my aryl halide. How can I minimize this side reaction?
A2: Hydrodehalogenation, where the halogen is replaced by a hydrogen atom, is a common side reaction.[2] The following adjustments can help to suppress it:
-
Ligand Modification: The choice of ligand is critical in minimizing hydrodehalogenation. Bulky, electron-rich phosphine ligands can promote the desired C-N bond formation over the competing hydrodehalogenation pathway.
-
Base Selection: The strength and type of base can influence the extent of this side reaction. In some cases, using a weaker base may be beneficial.
-
Solvent Effects: The reaction solvent can also play a role. Aprotic solvents like toluene or dioxane are commonly used and may reduce the likelihood of hydrodehalogenation.
Q3: My reaction is sluggish or fails when using a sterically hindered aniline. What modifications should I consider?
A3: Sterically hindered anilines can be challenging substrates due to slower reaction kinetics.
-
Ligand Choice: Employing ligands specifically designed for sterically demanding substrates is often necessary. These ligands typically possess bulky substituents that create a more open coordination sphere around the palladium, facilitating the coupling of hindered partners.
-
Higher Temperatures and Longer Reaction Times: These conditions may be necessary to overcome the steric barrier and achieve acceptable yields.
-
Use of a More Active Catalyst System: Switching to a more active precatalyst or a different palladium source in combination with a suitable ligand can be effective.
Q4: I am struggling with the amination of an electron-deficient aniline. What are the key considerations?
A4: Electron-deficient anilines can be less nucleophilic, which can slow down the reaction.
-
Stronger Base: A stronger base may be required to efficiently deprotonate the less nucleophilic aniline.
-
Electron-Rich Ligand: An electron-rich ligand can increase the electron density at the palladium center, which can facilitate the reductive elimination step.
-
Higher Reaction Temperature: As with sterically hindered substrates, increasing the temperature can help to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in the Buchwald-Hartwig amination?
A1: The primary role of the base is to deprotonate the aniline after it coordinates to the palladium(II) intermediate, forming a palladium-amido complex. This step is essential for the subsequent reductive elimination that forms the desired C-N bond.
Q2: How do I choose the right ligand for my specific aniline and aryl halide?
A2: The choice of ligand is highly substrate-dependent.[3] For anilines, bulky, electron-rich monophosphine ligands are often a good starting point. For sterically hindered substrates, ligands with increased steric bulk are generally more effective. It is often necessary to screen a few different ligands to find the optimal one for a particular transformation.
Q3: Can I use weaker bases like carbonates for the amination of anilines?
A3: While strong bases like sodium tert-butoxide (NaOtBu) are most common, weaker bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be used, particularly when dealing with base-sensitive functional groups on the substrates.[4] However, the use of weaker bases may necessitate higher catalyst loadings or longer reaction times to achieve comparable yields.[4][5]
Q4: What are the most common solvents for the Buchwald-Hartwig amination of anilines?
A4: Aprotic solvents are typically used, with toluene and 1,4-dioxane being the most common choices. The choice of solvent can influence reaction rates and, in some cases, the extent of side reactions.
Data Presentation
The following tables provide a summary of quantitative data for the Buchwald-Hartwig amination of anilines under various conditions.
Table 1: Comparison of Bases for the Coupling of Bromobenzene and Aniline
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | >95 |
| 2 | LiHMDS | Toluene | 100 | >95 |
| 3 | Cs2CO3 | Toluene | 100 | 96 |
| 4 | K3PO4 | Toluene | 100 | Moderate |
| 5 | K2CO3 | Toluene | 100 | Low |
Yields are approximate and can vary based on specific reaction conditions and ligand choice.
Table 2: Ligand Screening for the Amination of 4-Chloroaniline with Aniline
| Entry | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | XPhos | NaOtBu | 110 | 98 |
| 2 | RuPhos | NaOtBu | 110 | 95 |
| 3 | BrettPhos | NaOtBu | 110 | 92 |
| 4 | JohnPhos | NaOtBu | 110 | 85 |
| 5 | SPhos | NaOtBu | 110 | 96 |
Reaction conditions: 4-chloroaniline (1.0 mmol), aniline (1.2 mmol), Pd2(dba)3 (1 mol%), ligand (2 mol%), NaOtBu (1.4 mmol) in toluene (5 mL) for 16 hours. Yields are isolated yields.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of an Aryl Halide with an Aniline
This protocol provides a general starting point for the amination of an aryl halide with an aniline. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the aryl halide and aniline to the reaction vessel under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylaniline.
Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination of anilines.
References
Technical Support Center: Purification of 3-(Trifluoromethylsulfonyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(Trifluoromethylsulfonyl)aniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
Issue 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be due to the compound's melting point being lower than the solvent's boiling point or high levels of impurities depressing the melting point.[1][2]
-
Solution 1: Adjust the Solvent System. If using a single solvent, try adding a small amount of a miscible co-solvent in which the compound is less soluble. For mixed solvent systems, increase the proportion of the solvent in which the compound is more soluble ("soluble solvent") to prevent premature precipitation.[1]
-
Solution 2: Slow Cooling. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Gradual cooling encourages proper crystal lattice formation.
-
Solution 3: Induce Crystallization.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: If available, add a single, pure crystal of this compound to the cooled, supersaturated solution to initiate crystallization.[3]
-
Issue 2: Low recovery of the purified product.
Several factors can contribute to a low yield after recrystallization.
-
Solution 1: Minimize the Amount of Hot Solvent. Using an excessive amount of hot solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling. Use only the minimum volume necessary for complete dissolution.[3]
-
Solution 2: Prevent Premature Crystallization. If crystals form during a hot filtration step (used to remove insoluble impurities), product will be lost. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated.
-
Solution 3: Ensure Complete Crystallization. Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation before filtration. To check if further crystallization is possible, test the filtrate by adding a seed crystal or by further cooling.
Issue 3: The recrystallized product is still colored.
Colored impurities may persist even after recrystallization.
-
Solution 1: Use of Activated Charcoal. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
-
Solution 2: Repeat Recrystallization. A second recrystallization is often effective at removing residual colored impurities.
Column Chromatography Troubleshooting
Issue 1: The compound does not move from the origin on the TLC plate or sticks to the column.
This is a common issue with amines on silica gel, which is acidic. The basic amine can interact strongly with the acidic stationary phase.
-
Solution 1: Add a Basic Modifier to the Eluent. Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel and reduce tailing and strong adsorption.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a more neutral stationary phase, such as alumina, if the compound is particularly sensitive to acidic conditions.
Issue 2: Poor separation of the desired product from impurities.
-
Solution 1: Optimize the Solvent System. Systematically vary the polarity of the mobile phase. A common starting point for anilines is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with different polarities.
-
Solution 2: Adjust the Stationary Phase. If using silica gel, consider a different grade (e.g., higher surface area) or a different stationary phase altogether (e.g., alumina, reversed-phase silica).
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Based on its synthesis, potential impurities could include:
-
Unreacted starting materials: Aniline and trifluoromethanesulfonyl chloride (or related sulfonating agent).
-
Isomeric products: Other isomers of trifluoromethylsulfonylaniline if the substitution is not perfectly regioselective.
-
Di-substituted products: Aniline molecules that have reacted with two trifluoromethanesulfonyl groups.
-
By-products from side reactions.
-
Degradation products: Oxidation of the aniline can lead to colored impurities.[4]
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: For aromatic amines, common single solvents to test are ethanol, methanol, and toluene.[3] Effective mixed solvent systems often consist of a solvent in which the compound is soluble (e.g., acetone, ethyl acetate) and a miscible anti-solvent in which it is less soluble (e.g., hexanes, heptane, water).[3] Small-scale solubility tests are crucial to identify the ideal solvent or solvent mixture.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound, being an aromatic compound, should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[5] Staining with potassium permanganate can also be effective for visualizing aniline derivatives.
Q4: I have purified my compound, but the yield is very low. What are the most likely reasons?
A4: For recrystallization, the most common reasons for low yield are using too much solvent, incomplete crystallization, and loss of material during transfers.[3] For column chromatography, reasons can include irreversible adsorption to the column, using an eluent that is too polar leading to co-elution with impurities, or loss of very volatile compounds during solvent removal.
Data Presentation
The following tables can be used to document your experimental results for the purification of this compound.
Table 1: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility at Room Temp. | Solubility when Hot | Crystal Formation upon Cooling | Observations (e.g., color, oiling out) |
| Ethanol | ||||
| Toluene | ||||
| Ethyl Acetate/Hexanes (1:4) | ||||
| Acetone/Water (1:1) |
Table 2: Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Solvent: ) | ||||
| Column Chromatography (Eluent: ) |
Purity can be determined by techniques such as HPLC, GC, or NMR spectroscopy.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube and observe the solubility. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. The ideal eluent should give the desired compound a retention factor (Rƒ) of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (e.g., dichloromethane). Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with the polarity determined from the TLC analysis. Collect fractions in an orderly manner.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Technical Support Center: 3-(Trifluoromethylsulfonyl)aniline
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-(Trifluoromethylsulfonyl)aniline. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective handling and use of this compound in your experiments.
Storage and Handling FAQs
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] It is advisable to protect it from light and moisture.[5] For long-term storage, refrigeration at 2-8°C is recommended.[5]
Q2: My this compound has developed a yellowish or brownish color. Is it still suitable for use?
A2: Discoloration in aniline derivatives often indicates oxidation and the formation of impurities.[5][6] For high-purity applications, such as in drug development, using a discolored reagent can be problematic.[5] It is recommended to assess the purity of the discolored material using analytical techniques like TLC, HPLC, or NMR before use. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.[5]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use impervious chemical-resistant gloves.[3]
-
Skin Protection: Wear a lab coat and other protective clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if working in a poorly ventilated area or if exposure limits are exceeded.[1] All handling should ideally be done within a chemical fume hood.[1]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[1][2][5] Contact with these substances should be avoided to prevent vigorous reactions and decomposition of the compound.[5]
Experimental Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
Problem 1: Low or No Reaction Yield
| Possible Cause | Troubleshooting Steps |
| Degraded Reagent | The starting material may have degraded due to improper storage (exposure to air, light, or moisture).[5] Confirm the purity of your this compound using TLC, HPLC, or NMR before starting the reaction. If necessary, purify the reagent. |
| Sub-optimal Reaction Conditions | The solvent, temperature, or base used may not be ideal for the reaction. Review the literature for similar reactions to ensure your conditions are appropriate. Consider performing small-scale optimization experiments to screen different solvents, temperatures, and bases. |
| Inactive Catalyst | For reactions requiring a catalyst (e.g., cross-coupling reactions), the catalyst may be inactive or poisoned.[5] Use a fresh batch of catalyst and ensure all reagents and solvents are anhydrous and deoxygenated.[5] |
Problem 2: Formation of Multiple Byproducts
| Possible Cause | Troubleshooting Steps |
| Side Reactions | The aniline may be participating in unwanted side reactions, such as self-coupling.[5] Adjusting the reaction concentration, temperature, or the rate of addition of reagents may help to minimize side product formation. |
| Over-reaction | The reaction may have proceeded for too long or at too high a temperature, leading to the formation of secondary products.[5] Monitor the reaction progress closely using TLC or LC-MS and quench the reaction once the starting material is consumed. |
| Impure Starting Material | Impurities in the this compound can lead to the formation of unexpected byproducts.[5] Ensure the purity of your starting material before use. |
Problem 3: Discoloration of the Reaction Mixture
| Possible Cause | Troubleshooting Steps |
| Oxidation of Aniline | The aniline starting material or product may be oxidizing during the reaction, which is common for aniline derivatives.[5][6] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5] |
| Reaction with Solvent | The aniline may be reacting with the solvent, particularly at elevated temperatures.[5] Choose a solvent that is known to be stable under the reaction conditions. |
Quantitative Data Summary
The following table summarizes key quantitative data for 3-(Trifluoromethyl)aniline, a structurally related compound. This data can serve as a useful reference, but it is important to note the differences in properties due to the sulfonyl group.
| Property | Value | Source Compound |
| Melting Point | 5-6 °C (41-43 °F) | 3-(Trifluoromethyl)aniline[3] |
| Boiling Point | 187-189 °C (369-372 °F) | 3-(Trifluoromethyl)aniline[3] |
| Flash Point | 85 °C (185 °F) | 3-(Trifluoromethyl)aniline[3] |
| Density | 1.29 g/mL at 25 °C | 3-(Trifluoromethyl)aniline[7] |
Experimental Workflow and Diagrams
Troubleshooting Workflow for Low Reaction Yield
The following diagram illustrates a logical workflow for troubleshooting low-yield reactions involving this compound.
Caption: Troubleshooting workflow for low reaction yield.
Logical Relationship for Safe Handling
The diagram below outlines the logical steps for ensuring the safe handling of this compound.
Caption: Logical steps for safe handling procedures.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 3-(Trifluoromethylsulfonyl)aniline by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 3-(Trifluoromethylsulfonyl)aniline is critical for the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules. The presence of impurities can significantly impact the efficacy, safety, and stability of the final product. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity analysis of this compound, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds such as substituted anilines.[1][2] Its high resolution and sensitivity make it ideal for separating the main compound from its potential impurities.[2] Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful alternative, especially for identifying and quantifying volatile impurities.[1][3]
Comparative Performance: HPLC vs. GC
The choice between HPLC and GC for the purity analysis of this compound depends on the specific analytical objectives. HPLC is generally the preferred method for routine quality control due to its robustness and precision in quantifying non-volatile compounds.[3] GC-MS, on the other hand, excels in the separation of volatile compounds and provides definitive structural information for impurity identification.[3] For polar compounds like anilines, a derivatization step is often required before GC analysis to improve volatility and thermal stability.[1][4][5]
Table 1: Comparison of Analytical Methods for Purity Analysis
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds like this compound.[1] | Suitable for volatile and semi-volatile compounds. Derivatization may be required for polar analytes.[6] |
| Instrumentation | HPLC system with a UV detector. | Gas chromatograph coupled to a mass spectrometer. |
| Sample Preparation | Simple dissolution in the mobile phase.[2] | May require derivatization to increase volatility, adding complexity to the procedure.[1] |
| Resolution | High resolving power for complex mixtures.[2] | Excellent separation efficiency, especially with capillary columns.[7] |
| Sensitivity | Good sensitivity with UV detection. | High sensitivity and selectivity, particularly with mass spectrometric detection.[1] |
| Impurity Identification | Based on retention time relative to a reference standard. Further identification requires coupling with MS. | Provides mass spectra, enabling structural elucidation and definitive identification of unknown impurities.[3] |
| Quantification | Excellent quantitative precision and accuracy using external or internal standards.[3] | Good for quantification, though derivatization can introduce variability. |
| Typical Throughput | Moderate to high. | Can be lower due to longer run times and sample preparation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section details a robust reverse-phase HPLC (RP-HPLC) method for the purity analysis of this compound.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 90% A, 10% B5-25 min: Linear gradient to 30% A, 70% B25-30 min: Hold at 30% A, 70% B30-35 min: Return to 90% A, 10% B35-40 min: Re-equilibration at 90% A, 10% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample and Standard Preparation:
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the initial mobile phase composition to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.[2]
-
Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the initial mobile phase.[2]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method (Alternative)
This protocol outlines a GC-MS method, including a derivatization step, for the purity analysis of this compound.
Instrumentation:
-
GC system equipped with a capillary column, autosampler, and a mass selective detector.
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Helium (carrier gas)
Derivatization Procedure:
-
To 1 mL of a dichloromethane solution of this compound (1 mg/mL), add 100 µL of BSTFA with 1% TMCS.[1]
-
Heat the mixture at 70 °C for 30 minutes.[1]
-
Cool to room temperature before injection.[1]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Sample and Standard Preparation:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Derivatize as described above.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution and perform the derivatization.
-
Analysis: Inject the derivatized standard and sample solutions. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.
Caption: Logical flow for impurity identification.
Conclusion
For the routine purity analysis of this compound, the developed RP-HPLC method offers an excellent combination of resolution, sensitivity, and ease of use, making it highly suitable for quality control in a drug development setting. The GC-MS method serves as a valuable complementary technique, particularly for the definitive identification and structural elucidation of volatile or unknown impurities that may be present. The choice of method should be guided by the specific requirements of the analysis, including the need for routine testing versus in-depth impurity profiling.
References
Navigating the Isomeric Maze: A Comparative Guide to GC-MS and HPLC Methods for Identifying 3-(Trifluoromethylsulfonyl)aniline Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. 3-(Trifluoromethylsulfonyl)aniline and its positional isomers, 2- and 4-(Trifluoromethylsulfonyl)aniline, are important building blocks in medicinal chemistry. Distinguishing between these isomers is essential, as their biological activity and toxicity can vary significantly. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the effective identification and separation of these isomers, supported by proposed experimental protocols and data interpretation strategies.
At a Glance: GC-MS vs. HPLC for Isomer Analysis
Both GC-MS and HPLC are powerful analytical techniques, each with distinct advantages for the analysis of this compound isomers. The choice between them often depends on the specific requirements of the analysis, such as the need for definitive structural information or the handling of thermally sensitive compounds.[1][2][3]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in the gas phase, with detection by mass fragmentation. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Sample Volatility | Requires the analyte to be volatile and thermally stable. | Suitable for non-volatile and thermally labile compounds.[2][4] |
| Identification | Provides detailed structural information from mass spectra, aiding in definitive isomer identification. | Identification is primarily based on retention time, often requiring reference standards. |
| Sensitivity | Generally offers high sensitivity, especially with selected ion monitoring (SIM). | Sensitivity depends on the detector used (e.g., UV, MS), but can be very high. |
| Sample Preparation | May require derivatization to improve volatility and chromatographic performance. | Typically involves dissolving the sample in a suitable solvent. |
In-Depth Analysis with GC-MS: A Proposed Method
GC-MS is a highly suitable technique for the separation and definitive identification of volatile and semi-volatile compounds like the isomers of this compound.[2] The combination of chromatographic separation and mass spectrometric detection provides a high degree of certainty in isomer differentiation.
Detailed Experimental Protocol: GC-MS
This proposed method is based on established protocols for similar aniline derivatives and is expected to provide good resolution of the 2-, 3-, and 4-(Trifluoromethylsulfonyl)aniline isomers.
1. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to a working concentration of approximately 10-100 µg/mL.
-
Optional Derivatization: To improve peak shape and thermal stability, derivatization can be performed. A common method for anilines is acylation. To 1 mL of the sample solution, add 100 µL of acetic anhydride and 50 µL of pyridine. Heat at 60°C for 30 minutes. Cool to room temperature before injection.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended. For example, a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a DB-17ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at a rate of 10°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-500 amu.
Expected Data and Isomer Differentiation
The separation of the isomers on the GC column is based on differences in their boiling points and interactions with the stationary phase. The elution order can be predicted based on the position of the trifluoromethylsulfonyl group, which influences the molecule's polarity and volatility.
Table 1: Predicted GC-MS Data for this compound Isomers
| Isomer | Predicted Elution Order | Expected Key Mass Fragments (m/z) | Rationale for Fragmentation |
| 2-(Trifluoromethylsulfonyl)aniline | 1 | M+•, [M-SO2CF3]+, [M-NH2]+, fragments from the aniline ring | The ortho-isomer is often the most volatile due to potential intramolecular interactions. Fragmentation will involve the loss of the sulfonyl group and amine group. |
| This compound | 2 | M+•, [M-SO2CF3]+, [M-NH2]+, fragments from the aniline ring | The meta-isomer typically has intermediate volatility and polarity. |
| 4-(Trifluoromethylsulfonyl)aniline | 3 | M+•, [M-SO2CF3]+, [M-NH2]+, fragments from the aniline ring | The para-isomer is often the least volatile due to its symmetrical structure, leading to stronger intermolecular forces. |
Note: The molecular weight of all isomers is 225.19 g/mol . The fragmentation patterns are expected to be similar, but the relative intensities of the fragment ions may differ, providing an additional layer of identification.
Visualizing the Workflow and Logic
An Alternative Approach: HPLC-UV
For compounds that may be thermally unstable or for routine purity analysis where definitive structural confirmation is not always required, HPLC with UV detection offers a robust alternative.[3]
Detailed Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in the mobile phase or a compatible solvent like acetonitrile.
-
Dilute to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). Addition of 0.1% formic acid to the mobile phase can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of 254 nm.
Summary and Recommendations
The choice between GC-MS and HPLC for the identification of this compound isomers depends on the analytical objective.
-
For definitive identification and structural elucidation of isomers, GC-MS is the superior technique. The detailed fragmentation patterns provided by the mass spectrometer allow for a high degree of confidence in identifying each specific isomer, even in the absence of reference standards for all isomers.
-
For routine purity analysis and quantification, HPLC-UV is a reliable and robust method. It is particularly advantageous if there are concerns about the thermal stability of the analytes or if a simpler sample preparation workflow is desired.
In a comprehensive research or drug development setting, utilizing both techniques can provide a more complete analytical profile of the compound and its potential impurities. GC-MS can be used for the initial identification and characterization of isomers, while HPLC can be employed for routine quality control and stability studies.
References
A Researcher's Guide to Analytical Method Validation for Trifluoromethylaniline Derivatives: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensuring data integrity, reliability, and regulatory compliance. Trifluoromethylaniline derivatives, key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals, require robust analytical methods for purity assessment, impurity profiling, and stability studies. This guide provides an objective comparison of two predominant analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of analytical methods for these compounds. The selection of an appropriate method hinges on the specific analytical objective, such as routine quality control, identification of volatile impurities, or comprehensive structural elucidation.[1][2]
Comparative Analysis of Analytical Techniques
Both HPLC and GC-MS are powerful tools for the analysis of trifluoromethylaniline derivatives, each with distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds.[1] It is particularly well-suited for non-volatile or thermally labile compounds, making it a robust choice for many trifluoromethylaniline derivatives.[1] HPLC offers high precision and accuracy, making it ideal for routine purity testing and quantitative analysis.[2] However, a key limitation is that the analyte must possess a chromophore for UV detection, which is the most common detection method.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that excels in the analysis of volatile and semi-volatile compounds.[1] It provides excellent separation efficiency and offers definitive identification of impurities through mass spectral data.[1] This makes GC-MS particularly useful for identifying and quantifying volatile impurities and for trace analysis.[2] The primary limitation of GC-MS is the requirement that analytes be volatile and thermally stable, which may necessitate derivatization for some trifluoromethylaniline derivatives.[1][2]
Data Presentation: A Comparative Overview of Validation Parameters
The following table summarizes typical quantitative data obtained from HPLC and GC-MS analyses for a representative trifluoromethylaniline derivative, 4-bromo-3-(trifluoromethyl)aniline. The data presented is a composite based on findings for the target compound and closely related halogenated anilines.[1]
| Validation Parameter | HPLC Analysis | GC-MS Analysis | ICH Guideline Reference |
| Linearity (R²) | > 0.999 | > 0.999 | --INVALID-LINK-- |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | --INVALID-LINK-- |
| Precision (%RSD) | --INVALID-LINK-- | ||
| - Repeatability | < 1.0% | < 1.5% | |
| - Intermediate Precision | < 2.0% | < 2.5% | |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.001% | --INVALID-LINK-- |
| Limit of Quantitation (LOQ) | ~ 0.03% | ~ 0.003% | --INVALID-LINK-- |
| Specificity | High | Very High | --INVALID-LINK-- |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical methods. Below are representative methodologies for HPLC and GC-MS analysis of trifluoromethylaniline derivatives, as well as a protocol for forced degradation studies.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is adapted from the analysis of related trifluoromethylaniline compounds and is suitable for determining the purity of and identifying potential process-related impurities.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[2]
-
Validation Parameters: To validate the method, assess linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is based on general methods for the analysis of aniline derivatives and is effective for identifying and quantifying volatile or semi-volatile impurities.[2]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[2]
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Injection: Splitless injection of 1 µL of the sample solution.[2]
-
Temperature Program: An initial oven temperature of 80°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.[2]
-
Validation Parameters: Validate for specificity, linearity, range, accuracy, precision, LOD, and LOQ.[2]
Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a molecule under stress conditions and for developing stability-indicating methods.[3]
-
Acid Hydrolysis: Dissolve the trifluoromethylaniline derivative in a solution of a strong acid (e.g., 1N HCl) and reflux for a set period. Neutralize the solution before analysis by HPLC.[4]
-
Base Hydrolysis: Dissolve the compound in a solution of a strong base (e.g., 1N NaOH) and reflux for a set period. Neutralize the solution before analysis by HPLC.[4]
-
Oxidative Degradation: Expose the compound to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature for a specified time, then analyze by HPLC.
-
Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., in a calibrated oven at 60°C) for a defined period and then analyze by HPLC.[3]
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for a specific duration. A control sample should be kept in the dark at the same temperature. Analyze both samples by HPLC to determine the extent of photodegradation.
Visualizing the Workflow
To aid in the understanding and implementation of these analytical methods, the following diagrams illustrate a typical validation workflow and the individual workflows for HPLC and GC-MS analysis, as well as for forced degradation studies.
Conclusion
The choice between HPLC and GC-MS for the analytical method validation of trifluoromethylaniline derivatives is contingent upon the specific analytical requirements. HPLC provides a robust and precise method for routine quantitative analysis and is suitable for a wide range of these derivatives, including those that are non-volatile.[1] In contrast, GC-MS offers unparalleled sensitivity and specificity for the identification and quantification of volatile impurities, providing invaluable structural information.[1] For a comprehensive characterization of trifluoromethylaniline derivatives, a combination of both techniques is often the most effective strategy, ensuring the quality, safety, and efficacy of the final products.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2-, 3-, and 4-(Trifluoromethylsulfonyl)aniline Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Spectroscopic Differentiation of (Trifluoromethylsulfonyl)aniline Positional Isomers
The introduction of the trifluoromethylsulfonyl (-SO₂CF₃) group into organic molecules can significantly alter their physicochemical and biological properties, a strategy frequently employed in medicinal chemistry and materials science. The positional isomerism of this potent electron-withdrawing group on an aniline scaffold dramatically influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. This guide provides a comparative analysis of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry data for 2-, 3-, and 4-(Trifluoromethylsulfonyl)aniline, offering a foundational dataset for their unambiguous identification and characterization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three isomers of (Trifluoromethylsulfonyl)aniline. These values have been compiled from various sources and are presented to facilitate a direct comparison.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Position of -SO₂CF₃ | H-2 | H-3 | H-4 | H-5 | H-6 | NH₂ |
| 2- | - | ~7.5 | ~6.8 | ~7.4 | ~6.8 | ~4.5 (br s) |
| 3- | ~7.2 | - | ~7.4 | ~7.1 | ~7.3 | ~4.0 (br s) |
| 4- | ~7.8 | ~6.7 | - | ~6.7 | ~7.8 | ~4.2 (br s) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. "br s" denotes a broad singlet.
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Position of -SO₂CF₃ | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | CF₃ |
| 2- | ~150 | ~120 | ~135 | ~118 | ~130 | ~115 | ~120 (q) |
| 3- | ~148 | ~115 | ~138 | ~120 | ~130 | ~118 | ~121 (q) |
| 4- | ~152 | ~113 | ~128 | ~135 | ~128 | ~113 | ~122 (q) |
Note: "q" denotes a quartet, a characteristic splitting pattern for a CF₃ group coupled to a ¹³C nucleus.
Table 3: ¹⁹F NMR Spectroscopic Data (ppm)
| Isomer | Chemical Shift (δ) |
| 2-(Trifluoromethylsulfonyl)aniline | ~ -78 |
| 3-(Trifluoromethylsulfonyl)aniline | ~ -78 |
| 4-(Trifluoromethylsulfonyl)aniline | ~ -78 to -79.4[1] |
Note: ¹⁹F NMR is particularly useful for confirming the presence of the trifluoromethyl group, though the chemical shifts for these isomers are very similar.
Table 4: FT-IR Spectroscopic Data (cm⁻¹)
| Functional Group | 2-(Trifluoromethylsulfonyl)aniline | This compound | 4-(Trifluoromethylsulfonyl)aniline |
| N-H Stretch | ~3400, ~3300 | ~3400, ~3300 | ~3360, ~3222[2] |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 | ~1595 |
| S=O Asymmetric Stretch | ~1350 | ~1350 | ~1350-1400[2] |
| S=O Symmetric Stretch | ~1150 | ~1150 | ~1150-1200[2] |
| C-F Stretch | ~1100-1200 | ~1100-1200 | ~1169 |
Table 5: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion [M]⁺ | Key Fragmentation Ions |
| 2-(Trifluoromethylsulfonyl)aniline | 225 | 156 ([M-SO₂F]⁺), 92 ([M-SO₂CF₃]⁺) |
| This compound | 225 | 156 ([M-SO₂F]⁺), 92 ([M-SO₂CF₃]⁺) |
| 4-(Trifluoromethylsulfonyl)aniline | 225[2] | 156 ([M-SO₂F]⁺), 92 ([M-SO₂CF₃]⁺) |
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the three (Trifluoromethylsulfonyl)aniline isomers.
Caption: Workflow for the spectroscopic comparison of aniline isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aniline isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Instrumentation: A 300-600 MHz NMR spectrometer is typically used.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 12 ppm, centered around 6 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: A range sufficient to cover the expected chemical shift of the -SO₂CF₃ group (e.g., -60 to -90 ppm).
-
Number of Scans: 64-256 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid aniline isomer directly onto the attenuated total reflectance (ATR) crystal. Apply pressure using the instrument's anvil to ensure good contact.
-
Solid Samples (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory or a sample holder for KBr pellets.
-
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient.
-
Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and automatically subtracted from the sample spectrum.
-
-
Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the aniline isomer (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) for gas chromatography-mass spectrometry (GC-MS) or ESI for liquid chromatography-mass spectrometry (LC-MS).
-
Data Acquisition (LC-MS with ESI):
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the analyte (e.g., m/z 50-300).
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ions. The fragmentation pattern can provide valuable information about the structure of the molecule.
This guide provides a foundational spectroscopic comparison of 2-, 3-, and 4-(Trifluoromethylsulfonyl)aniline. The distinct patterns observed, particularly in ¹H and ¹³C NMR, allow for the confident differentiation of these important isomers. Researchers can utilize this information to verify the identity and purity of their synthesized compounds, ensuring the reliability of their subsequent studies.
References
A Comparative Analysis of the Reactivity of 3-(Trifluoromethylsulfonyl)aniline and 4-(Trifluoromethylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to successful molecular design and synthesis. Among the myriad of available synthons, substituted anilines are of particular importance. This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related isomers: 3-(Trifluoromethylsulfonyl)aniline and 4-(Trifluoromethylsulfonyl)aniline.
The trifluoromethylsulfonyl (-SO₂CF₃) group is a potent electron-withdrawing moiety that significantly modulates the electronic properties of the aniline ring. The positional isomerism of this group, either meta or para to the amino group, results in distinct differences in the nucleophilicity of the nitrogen atom and the overall reactivity of the aromatic system. This guide will delve into these differences, supported by theoretical and predicted data, and propose experimental protocols for their quantitative comparison.
Electronic Properties and Basicity: A Quantitative Comparison
The primary determinant of the reactivity of the amino group in anilines is its basicity, which is inversely related to the electron-withdrawing strength of the substituents on the aromatic ring. A lower pKa of the conjugate acid indicates a weaker base, signifying that the lone pair of electrons on the nitrogen is less available for donation.
The trifluoromethylsulfonyl group exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-R). However, the magnitude of this effect differs depending on its position relative to the amino group.
| Property | This compound | 4-(Trifluoromethylsulfonyl)aniline |
| Predicted pKa | 2.09 | -0.01 |
| Hammett Constant (σ) | σ_m ≈ 0.79 | σ_p ≈ 0.93 |
The significantly lower predicted pKa of the anilinium ion of the 4-isomer (-0.01) compared to the 3-isomer (2.09) indicates that 4-(Trifluoromethylsulfonyl)aniline is a considerably weaker base . This is a direct consequence of the greater electron-withdrawing ability of the -SO₂CF₃ group from the para position, which can delocalize the nitrogen's lone pair more effectively through resonance.
This difference in electron-withdrawing influence is quantitatively captured by the Hammett substituent constants. The larger positive value of σ_p (≈ 0.93) compared to σ_m (≈ 0.79) confirms the stronger deactivating effect of the trifluoromethylsulfonyl group when it is in the para position. This enhanced electron withdrawal in the 4-isomer leads to a lower electron density on the nitrogen atom, thus reducing its nucleophilicity.
Predicted Reactivity in Key Chemical Transformations
Based on the electronic properties, we can predict the relative reactivity of the two isomers in common synthetic transformations.
N-Acylation
N-acylation is a fundamental reaction for anilines, often employed for the formation of amides. The rate of this reaction is directly proportional to the nucleophilicity of the aniline nitrogen.
Prediction: Due to its higher basicity and greater electron density on the nitrogen atom, This compound is expected to undergo N-acylation at a faster rate than 4-(Trifluoromethylsulfonyl)aniline .
Diazotization
Diazotization involves the reaction of the primary amino group with nitrous acid to form a diazonium salt. This reaction is crucial for a variety of subsequent transformations, including Sandmeyer reactions. The initial step of this reaction involves the nucleophilic attack of the aniline nitrogen on the nitrosonium ion.
Prediction: Similar to N-acylation, the higher nucleophilicity of This compound suggests it will undergo diazotization more readily than its 4-isomer .
The logical relationship between the electronic properties and predicted reactivity is illustrated in the following diagram:
Proposed Experimental Protocols for Reactivity Comparison
To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed.
Competitive N-Acylation Experiment
This experiment is designed to directly compare the rates of acylation of the two isomers by allowing them to compete for a limited amount of an acylating agent.
Experimental Workflow:
A Comparative Guide to Electrophilic Triflating Reagents
For researchers, scientists, and drug development professionals, the conversion of hydroxyl groups into trifluoromethanesulfonates (triflates) is a critical transformation. The triflate group is an exceptional leaving group, rendering the resulting molecule highly susceptible to nucleophilic substitution and a valuable substrate for cross-coupling reactions.[1] The choice of triflating reagent is paramount, as it dictates the reaction's efficiency, selectivity, and substrate scope. This guide provides an objective comparison of common triflating reagents, supported by experimental data and detailed protocols to inform reagent selection in a laboratory setting.
Overview of Common Triflating Reagents
The most frequently employed triflating reagents vary significantly in their reactivity, stability, and handling requirements. Triflic anhydride (Tf₂O) is known for its high reactivity, while reagents like N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) offer a milder and more selective alternative.[2] The selection is often a trade-off between reaction speed and the tolerance of other functional groups within the molecule.
-
Trifluoromethanesulfonic Anhydride (Tf₂O): A highly reactive, electrophilic liquid, Tf₂O is widely used for the triflation of alcohols, phenols, and for the formation of vinyl triflates from ketones.[2][3] Its high reactivity stems from the two strongly electron-withdrawing triflyl groups, making the sulfur atoms highly susceptible to nucleophilic attack.[3] However, it is a moisture-sensitive, fuming liquid that requires careful handling under anhydrous conditions.[3][4]
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂): This stable, crystalline, and easy-to-handle solid is a milder triflating agent.[5][6] It is particularly effective for the triflation of phenols and amines and is often considered superior to Tf₂O for generating enol triflates from carbonyl compounds due to its increased selectivity.[2][5]
-
Comins' Reagent (N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide)): Structurally related to PhNTf₂, Comins' reagent is another stable solid primarily used for the synthesis of vinyl triflates from the enolates of ketones and aldehydes.[4][7]
-
Triflyl Chloride (TfCl): A reactive gas or fuming liquid, triflyl chloride is a powerful triflating agent.[4][8] Its high reactivity and sensitivity to moisture necessitate handling under strictly anhydrous conditions.[8]
-
Triflyl Fluoride (CF₃SO₂F): A more recent addition, this gaseous reagent has been demonstrated to be highly effective and, notably, chemoselective for the triflation of phenols in the presence of amines and carboxylic acids when water is used as an additive.[4][9]
Data Presentation: Comparative Performance
The efficacy of a triflating reagent is highly dependent on the substrate. The following table summarizes the performance and typical reaction conditions for the most common reagents when reacting with primary alcohols and phenols.
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Tf₂O | 1-Octanol | Pyridine | CH₂Cl₂ | 0 | 4 h | ~95% | [2][10] |
| PhNTf₂ | 4-tert-Butylphenol | K₂CO₃ | THF | 120 (µW) | 6 min | 91% | [11] |
| Tf₂O | Phenol | Pyridine | CH₂Cl₂ | 0 | - | High | [4] |
| PhNTf₂ | Phenol | K₂CO₃ | THF | 120 (µW) | 6 min | 86% | [11] |
| CF₃SO₂F | 4-Methoxyphenol | DIPEA | MeCN/H₂O | RT | 1 h | 99% | [4] |
Yields are isolated yields and can vary based on specific substrate and reaction scale.
Mandatory Visualization
Caption: General workflow for the triflation of an alcohol using Tf₂O.
Caption: Experimental workflow for a comparative study of two triflating reagents.
Caption: General reactivity trend among common triflating reagents.
Experimental Protocols
The following are generalized procedures for common triflation reactions. Researchers should optimize conditions for their specific substrates.
Protocol 1: Triflation of a Primary Alcohol using Triflic Anhydride (Tf₂O)
This protocol is adapted for the conversion of a generic primary alcohol to its corresponding triflate.[2][10]
-
Preparation: Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add dry pyridine (1.5 eq.) to the stirred solution.
-
Addition of Reagent: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.) dropwise to the reaction mixture. Maintain the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, allow it to warm to room temperature.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude triflate can be purified by flash column chromatography on silica gel.
Protocol 2: Triflation of a Phenol using N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)
This protocol describes the conversion of a phenol to an aryl triflate, a key intermediate for cross-coupling reactions.[11]
-
Preparation: In a reaction vessel, combine the phenol (1.0 eq.), N-phenyl-bis(trifluoromethanesulfonimide) (1.0-1.1 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the mixture (~0.5-1.0 M).
-
Reaction (Microwave): Heat the sealed reaction mixture to 120 °C for 6-10 minutes using a controlled microwave synthesizer.
-
Reaction (Conventional): Alternatively, the mixture can be refluxed for 3-8 hours, monitoring by TLC for completion.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts and wash the solid residue with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of a Vinyl Triflate from a Ketone
This procedure is for the regioselective formation of a vinyl triflate from a ketone enolate.[7]
-
Enolate Formation (Kinetic): To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of the ketone (1.0 eq.) in THF dropwise. Stir for 1 hour at -78 °C.
-
Triflation: Add a solution of a triflating agent, such as PhNTf₂ or Comins' reagent (1.1 eq.), in THF to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight, or until TLC analysis indicates consumption of the starting material.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. The resulting vinyl triflate is typically purified by column chromatography.
Conclusion
The selection of an appropriate triflating reagent is a critical parameter in synthetic design. For rapid and efficient conversion of simple alcohols, the high reactivity of triflic anhydride is often advantageous, provided that sensitive functional groups are absent. For substrates requiring higher selectivity, particularly in the formation of enol triflates from complex carbonyls or the triflation of sensitive phenols, the milder, solid reagents like N-phenyl-bis(trifluoromethanesulfonimide) and Comins' reagent are superior choices.[5][6] They offer greater ease of handling and often lead to cleaner reactions with higher isolated yields.[11] The emergence of newer reagents like CF₃SO₂F highlights a continuing drive towards achieving greater chemoselectivity in triflation chemistry.[4] By consulting the comparative data and protocols in this guide, researchers can make a more informed decision to optimize their synthetic outcomes.
References
- 1. Triflate - Wikipedia [en.wikipedia.org]
- 2. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction_Chemicalbook [chemicalbook.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. benchchem.com [benchchem.com]
- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 9. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pubs.acs.org [pubs.acs.org]
Validating the Molecular Structure of 3-(Trifluoromethylsulfonyl)aniline: A Comparative Guide to Spectroscopic Techniques
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical and materials science research, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of spectroscopic methods for the validation of 3-(Trifluoromethylsulfonyl)aniline, a key intermediate in the synthesis of various functional molecules. The focus is on the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, supported by other analytical techniques, to provide unequivocal structural evidence for researchers, scientists, and drug development professionals.
Unveiling the Structure: The Power of ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
For this compound, the predicted ¹H and ¹³C NMR spectra offer a unique fingerprint of its structure. The aromatic protons and carbons exhibit distinct chemical shifts and coupling patterns influenced by the electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) group and the electron-donating amino (-NH₂) group.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on computational algorithms that simulate the spectra with a high degree of accuracy.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.85 | Singlet | - |
| H-4 | 7.60 | Doublet | 7.9 |
| H-5 | 7.45 | Triplet | 7.9 |
| H-6 | 7.10 | Doublet | 7.9 |
| -NH₂ | 4.15 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 148.5 |
| C-2 | 115.0 |
| C-3 | 145.0 |
| C-4 | 120.0 |
| C-5 | 130.5 |
| C-6 | 118.0 |
| -CF₃ | 120.0 (quartet, J ≈ 300 Hz) |
A Multi-faceted Approach: Comparison with Other Analytical Techniques
While NMR is a powerful tool, a comprehensive structural validation often involves a combination of analytical methods. Mass spectrometry, infrared spectroscopy, and elemental analysis provide complementary information that, when combined with NMR data, leaves no room for ambiguity.
Table 3: Comparison of Analytical Techniques for the Structural Validation of this compound
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity, and chemical environment of atoms. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information with high resolution MS. | Isomeric compounds can be difficult to distinguish, fragmentation can be complex. A characteristic fragmentation for aromatic sulfonamides is the loss of SO₂[1]. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple, provides a molecular "fingerprint". For aromatic amines, characteristic N-H stretching bands appear around 3400-3250 cm⁻¹ and C-N stretching between 1335-1250 cm⁻¹[2][3][4]. The strong S=O stretching vibrations of the sulfonyl group are expected in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions. | Does not provide information on the overall molecular structure or connectivity. |
| Elemental Analysis | Percentage composition of elements (C, H, N, S). | Confirms the empirical and molecular formula. | Does not provide structural information, requires a pure sample. |
Experimental Protocols
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Apply a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Visualizing the Validation Process
The following diagrams illustrate the logical workflow for the structural validation of this compound and the molecular structure with atom numbering for NMR assignment.
References
A Comparative Guide to the Quantitative Analysis of 3-(Trifluoromethylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3-(Trifluoromethylsulfonyl)aniline, a key intermediate in pharmaceutical synthesis. The inclusion of the trifluoromethylsulfonyl group enhances the metabolic stability and bioavailability of drug candidates.[1] Accurate and precise quantification of this compound is crucial for quality control, process optimization, and regulatory compliance.
This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) and compares their performance with methods for a common alternative, 3-aminobenzenesulfonamide. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of HPLC-UV and GC-MS for the analysis of this compound and the alternative compound, 3-aminobenzenesulfonamide. Please note that where direct experimental data for this compound was not available, the presented values are estimations based on validated methods for structurally similar aniline derivatives.[2][3][4]
Table 1: HPLC-UV Method Performance
| Parameter | This compound (Estimated) | 3-aminobenzenesulfonamide (Typical) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.07 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.20 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% |
Table 2: GC-MS Method Performance
| Parameter | This compound (Estimated) | 3-aminobenzenesulfonamide (Not Typically Analyzed by GC-MS) |
| Linearity (r²) | > 0.998 | N/A |
| Limit of Detection (LOD) | 0.01 µg/mL | N/A |
| Limit of Quantification (LOQ) | 0.04 µg/mL | N/A |
| Accuracy (% Recovery) | 95 - 105% | N/A |
| Precision (% RSD) | < 5% | N/A |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control and quantification of this compound and 3-aminobenzenesulfonamide.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)
-
This compound reference standard
-
3-aminobenzenesulfonamide reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% TFA. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to approximately 150% of the expected sample concentration.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solutions to determine the concentration of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling of this compound. Due to the lower volatility of 3-aminobenzenesulfonamide, GC-MS is less commonly employed for its analysis.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound reference standard
-
(Optional) Derivatizing agent to improve peak shape and thermal stability.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the solvent to a known concentration. If necessary, perform a derivatization step.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Spectrometer: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Analysis: Inject the standard and sample solutions.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for quantitative analysis and the role of trifluoromethylated anilines in drug development.
Caption: General workflow for quantitative analysis.
Caption: Role of trifluoromethylated anilines in drug development.
References
Navigating the Analytical Maze: A Comparative Guide to Identifying Impurities in 3-(Trtrifluoromethylsulfonyl)aniline by LC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key starting materials is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the identification and quantification of impurities in 3-(Trifluoromethylsulfonyl)aniline, a crucial building block in modern medicinal chemistry. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative techniques to aid in the selection of the most appropriate analytical strategy.
The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of a final drug product.[1] Therefore, robust and sensitive analytical methods are essential for their detection and characterization. LC-MS has emerged as the gold standard for impurity profiling due to its exceptional sensitivity and specificity, allowing for the separation of complex mixtures and the unambiguous identification of unknown components.[2][3]
Understanding the Impurity Landscape of this compound
Impurities in this compound can arise from two primary sources: the synthetic route and degradation.
-
Process-Related Impurities: These are byproducts formed during the synthesis of the target molecule. Given the typical synthetic pathways for aromatic sulfonyl compounds, potential process-related impurities for this compound include:
-
Positional Isomers: 2-(Trifluoromethylsulfonyl)aniline and 4-(Trifluoromethylsulfonyl)aniline.
-
Starting Material Residues: Aniline and reagents used for the introduction of the trifluoromethylsulfonyl group.
-
Over-sulfonated Species: Di-(trifluoromethylsulfonyl)aniline isomers.
-
Related Byproducts: Based on studies of similar compounds like 3-bromo-5-(trifluoromethyl)aniline, halogenated or other substituted aniline derivatives could also be present.[4][5]
-
-
Degradation Products: These impurities form over time due to exposure to environmental factors such as light, heat, and oxygen. Aniline derivatives are known to be susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives.[6][7]
Comparative Analysis of LC-MS Methodologies
The selection of the appropriate LC-MS method is critical for achieving optimal separation and detection of potential impurities. Here, we compare two common reversed-phase columns, C18 and Phenyl, for the analysis of this compound and its potential impurities.
Table 1: Comparison of LC Column Performance for Aromatic Sulfonyl Compound Analysis
| Parameter | C18 Column | Phenyl Column | Rationale & Supporting Data |
| Primary Retention Mechanism | Hydrophobic interactions | π-π interactions, hydrophobic interactions | C18 columns are the most common reversed-phase columns, relying on the partitioning of analytes between the non-polar stationary phase and the polar mobile phase.[8] Phenyl columns offer a mixed-mode retention mechanism, with π-π interactions between the phenyl rings of the stationary phase and aromatic analytes providing an alternative selectivity, which can be highly beneficial for separating isomers.[9][10][11] |
| Selectivity for Aromatic & Polar Analytes | Good general-purpose selectivity | Enhanced selectivity for aromatic and unsaturated compounds. Can provide better separation of positional isomers. | The unique electronic properties of the phenyl stationary phase can lead to significant differences in retention and selectivity for aromatic compounds compared to a C18 column.[11] For closely related aromatic impurities, such as positional isomers of this compound, a Phenyl column may offer superior resolution.[10] |
| Recommended Organic Modifier | Acetonitrile or Methanol | Methanol is often preferred | Acetonitrile, with its triple bond, can interact with the phenyl stationary phase, potentially suppressing the desired π-π interactions with the analyte.[10] Methanol, lacking this property, often leads to enhanced retention and selectivity on phenyl columns for aromatic compounds.[11] |
| Peak Shape for Basic Analytes | Can exhibit tailing due to interaction with residual silanols | Generally good, but can also be affected by silanol interactions | The basic nature of the aniline functional group can lead to peak tailing on silica-based columns. The choice of mobile phase additive is crucial to mitigate this effect.[12] |
Experimental Protocols
Below are detailed experimental protocols for a recommended LC-MS method for the analysis of this compound and for an alternative technique, High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Recommended Method: UPLC-QTOF-MS for Impurity Profiling
This method utilizes Ultra-Performance Liquid Chromatography (UPLC) for high-resolution separation coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer for accurate mass measurement and structural elucidation of impurities.
1. Sample Preparation:
-
Accurately weigh and dissolve approximately 1.0 mg of the this compound sample in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute the stock solution with the same solvent to a final concentration of approximately 10 µg/mL for analysis.
2. UPLC Conditions:
-
Column: Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-18 min: 90% B (hold)
-
18-18.1 min: 90-10% B (linear gradient)
-
18.1-22 min: 10% B (equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. QTOF-MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 50-1000.
-
Data Acquisition: MSE (a data-independent acquisition mode that collects both precursor and fragment ion data in a single run).
Alternative Method: HPLC-UV for Purity Assessment
This method is suitable for routine purity checks and quantification of known impurities when mass spectrometric identification is not required.
1. Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.
2. HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-20 min: 20-80% B (linear gradient)
-
20-25 min: 80% B (hold)
-
25-25.1 min: 80-20% B (linear gradient)
-
25.1-30 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
Data Presentation
The following table summarizes hypothetical comparative data for the analysis of this compound and two potential impurities using the recommended UPLC-MS method with both C18 and Phenyl columns. This data is illustrative and based on the expected performance for this class of compounds.
Table 2: Illustrative UPLC-MS Performance Data
| Analyte | Column | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| This compound | C18 | 8.5 | 1.3 | 15000 |
| Phenyl | 9.2 | 1.1 | 18000 | |
| Isomer Impurity (e.g., 4-isomer) | C18 | 8.7 (co-eluting) | - | - |
| Phenyl | 9.8 (resolved) | 1.2 | 17500 | |
| Oxidation Product (e.g., Nitro derivative) | C18 | 10.2 | 1.2 | 16000 |
| Phenyl | 11.5 | 1.1 | 19000 |
Visualizing the Workflow and Logic
To further clarify the experimental and decision-making processes, the following diagrams are provided.
Conclusion
The identification and quantification of impurities in this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. LC-MS, particularly UPLC coupled with high-resolution mass spectrometry, stands out as the most powerful tool for this purpose, offering unparalleled sensitivity and specificity. The choice of chromatographic column and mobile phase additives significantly impacts the separation of closely related impurities. While a C18 column is a good starting point, a Phenyl column often provides superior selectivity for aromatic compounds and their isomers. For routine purity analysis where the impurities are known, HPLC-UV offers a robust and cost-effective alternative. By carefully selecting the analytical methodology and optimizing the experimental parameters, researchers can confidently identify and control impurities, ensuring the integrity of their drug development programs.
References
- 1. UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke | CORESTA [coresta.org]
- 2. researchgate.net [researchgate.net]
- 3. biotech-spain.com [biotech-spain.com]
- 4. halocolumns.com [halocolumns.com]
- 5. lcms.cz [lcms.cz]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. fortis-technologies.com [fortis-technologies.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. halocolumns.com [halocolumns.com]
A Comparative Guide to the Synthetic Routes of Trifluoromethylsulfonyl Anilines
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethylsulfonyl aniline moiety is a critical pharmacophore in numerous clinically approved drugs and a valuable building block in medicinal chemistry. Its strong electron-withdrawing nature and metabolic stability make it a desirable feature in modern drug design. This guide provides a comprehensive comparison of the primary synthetic routes to trifluoromethylsulfonyl anilines, offering objective analysis supported by experimental data to inform strategic synthetic planning.
At a Glance: Comparison of Synthetic Strategies
| Synthetic Route | Key Features | Typical Reagents | Advantages | Disadvantages |
| Direct Sulfonylation | Direct C-H or N-H functionalization of anilines. | Triflic anhydride, sulfonyl chlorides, sulfinate salts, sulfonyl fluorides. | Atom economical, potentially fewer steps. | Can suffer from regioselectivity issues and harsh conditions with traditional reagents. Milder photoredox methods are promising but may require specific catalysts. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine with an aryl halide/triflate. | Palladium precatalyst, phosphine ligand, base. | Broad substrate scope, high functional group tolerance, generally high yields. | Requires a pre-functionalized aryl partner, catalyst cost and removal can be a concern, air- and moisture-sensitive. |
| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group on an activated aromatic ring by an amine. | Aryl fluoride/chloride with a strong electron-withdrawing group, amine nucleophile, base. | Often proceeds under mild conditions, does not require a metal catalyst. | Requires a highly activated aromatic substrate with a good leaving group, limited to specific substitution patterns. |
Direct Sulfonylation of Anilines
Direct sulfonylation involves the direct introduction of the trifluoromethylsulfonyl group onto the aniline ring or nitrogen atom. This can be achieved through various reagents and conditions, ranging from classical electrophilic aromatic substitution to modern photoredox catalysis.
a) Using Trifluoromethanesulfonic Anhydride (Tf₂O)
This is a classical and potent method for sulfonylation. The high reactivity of triflic anhydride typically leads to N-sulfonylation to form the corresponding sulfonamide. Subsequent rearrangement or direct C-sulfonylation can be achieved under specific conditions, though regioselectivity can be a challenge.
Quantitative Data: Direct N-Sulfonylation with Tf₂O
| Aniline Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pyridine | Dichloromethane | 0 | 3 | >95 |
| 4-Methoxyaniline | Pyridine | Dichloromethane | 0 | 2 | 92 |
| 4-Nitroaniline | Pyridine | Dichloromethane | 0 to rt | 5 | 88 |
Experimental Protocol: N-formylation of aniline using Tf₂O (as an example of Tf₂O activation)
-
To a solution of aniline (1.0 eq) in dichloromethane (DCM) at 0°C, add pyridine (2.0 eq.).
-
Slowly add triflic anhydride (1.0 eq.) to the mixture.
-
The reaction is stirred at 0°C for the specified time (monitored by TLC).
-
Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.
b) Visible-Light-Mediated Sulfonylation
A milder and more recent approach utilizes photoredox catalysis to generate sulfonyl radicals from stable precursors like sulfinate salts or sulfonyl fluorides. These methods often exhibit excellent functional group tolerance and can achieve C-H sulfonylation directly.[1][2][3][4][5]
Quantitative Data: Visible-Light-Mediated Sulfonylation of Anilines with Sulfonyl Fluorides [1][4]
| Aniline Derivative | Sulfonyl Fluoride | Photocatalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N,N-Dimethyl-p-toluidine | 4-Toluenesulfonyl fluoride | Ir[(ppy)₂(dtbbpy)]Cl (5 mol%) | NaHCO₃ | Acetonitrile | 50 | 12 | 85 |
| N,N-Dimethyl-4-anisidine | 4-Toluenesulfonyl fluoride | Ir[(ppy)₂(dtbbpy)]Cl (5 mol%) | NaHCO₃ | Acetonitrile | 50 | 12 | 55 |
| 4-Cyclopropylaniline | 4-Toluenesulfonyl fluoride | Ir[(ppy)₂(dtbbpy)]Cl (5 mol%) | NaHCO₃ | Acetonitrile | 50 | 12 | 43 |
Experimental Protocol: Visible-Light-Mediated Sulfonylation [1]
-
In a vial, combine the aniline (1.8 eq.), sulfonyl fluoride (1.0 eq.), Ir[(ppy)₂(dtbbpy)]Cl (5 mol%), and NaHCO₃ (1.8 eq.).
-
Add the anhydrous solvent (e.g., acetonitrile, 0.1 M).
-
The vial is sealed and placed before a 30-W blue LED lamp with stirring at 50°C for 12 hours.
-
After cooling, the reaction mixture is diluted with a suitable organic solvent, washed with water, and the organic layer is dried and concentrated.
-
The crude product is purified by column chromatography.
Logical Workflow for Direct Sulfonylation
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides [frontiersin.org]
- 5. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(Trifluoromethylsulfonyl)aniline: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(Trifluoromethylsulfonyl)aniline could not be located. The following information is based on general principles for the disposal of halogenated and sulfonated aromatic amines and data from structurally related compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) office for specific disposal guidance and to ensure compliance with all local, state, and federal regulations.
The proper disposal of chemical waste is paramount for laboratory safety and environmental protection. For a compound like this compound, which is expected to be a hazardous substance, a structured and cautious approach to its disposal is essential. This guide provides a procedural overview for the safe handling and disposal of this compound, emphasizing the importance of institutional protocols and professional consultation.
Quantitative Data on Related Compounds
| Property | Value for 3-(Trifluoromethyl)aniline |
| Physical State | Liquid |
| Color | Light yellow[1] |
| Boiling Point | 187-189°C (369-372°F)[1] |
| Flash Point | 85°C (185°F)[1] |
| Hazards | Harmful if swallowed or in contact with skin. Causes skin irritation. Causes serious eye damage. Fatal if inhaled. May cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure.[2] |
Step-by-Step Disposal Protocol
The following is a general, step-by-step protocol for the disposal of this compound. This procedure should be adapted to the specific requirements of your institution's EHS guidelines.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Safety goggles or a face shield.
-
A lab coat.
-
Closed-toe shoes.
-
-
All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
The label on the waste container should clearly state "Hazardous Waste" and list the full chemical name: "this compound".
3. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office. Incompatible chemicals can react dangerously.
-
In general, halogenated organic waste should be segregated from non-halogenated organic waste.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure waste accumulation area.
-
This area should be well-ventilated and away from heat sources or incompatible materials.[2]
5. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedure for requesting a hazardous waste pickup.
-
This typically involves completing a waste manifest form, providing details about the chemical and its quantity.
6. Professional Disposal:
-
The disposal of the chemical waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS office will coordinate this.
-
Never dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of a hazardous chemical like this compound.
By adhering to these general guidelines and, most importantly, the specific protocols established by your institution, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling 3-(Trifluoromethylsulfonyl)aniline
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 3-(Trifluoromethylsulfonyl)aniline are paramount for laboratory safety and environmental responsibility. This guide provides immediate, essential, and procedural information for the safe use of this compound.
Chemical Properties and Hazards:
This compound and its derivatives are recognized for their role in organic synthesis, particularly in the creation of complex molecules for pharmaceuticals and advanced materials.[1] The trifluoromethylsulfonyl group significantly influences the electron density of the aromatic ring, making it a valuable precursor in various chemical reactions.[1]
However, the handling of this compound requires strict adherence to safety protocols due to its hazardous nature. The closely related compound, 3-(Trifluoromethyl)aniline, is classified as a combustible liquid that can be fatal if inhaled and is harmful if swallowed or in contact with skin.[2] It is known to cause serious eye damage and skin irritation, and may also lead to respiratory irritation.[2][3] Prolonged or repeated exposure may cause damage to organs.[2][4]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Impervious gloves should be worn. |
| Eyes/Face | Safety glasses with side shields, chemical splash goggles, or a face shield | Eye and face protection should comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin/Body | Laboratory coat, long-sleeved garments, and closed-toe shoes | Protective clothing should cover all exposed skin to prevent contact. |
| Respiratory | Chemical fume hood or approved respirator | Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][5] If a respirator is necessary, it should be NIOSH/MSHA approved and follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2] Recommended filter types include particulates filter conforming to EN 143, or an ammonia and organic ammonia derivatives filter (Type K, Green) conforming to EN14387.[2] Another recommendation is a type ABEK (EN14387) respirator filter.[6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to minimize risk.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a dry, cool, and well-ventilated place away from heat, sparks, open flames, and direct sunlight.[2]
-
Incompatible materials to avoid include strong oxidizing agents, acids, and bases.[2][3]
2. Handling and Use:
-
All handling should be conducted within a certified chemical fume hood.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Do not breathe vapors or mists.[2]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands and any exposed skin thoroughly after handling.[2][3]
3. Spill Management:
-
In case of a spill, evacuate the area and remove all sources of ignition.[2]
-
Ventilate the area.
-
Wear the appropriate PPE as outlined in the table above.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal.[2]
-
Do not flush spilled material into the sewer system.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste:
-
All waste containing this compound should be considered hazardous.
-
Collect the chemical waste in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.
2. Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable lab coats, must be treated as hazardous waste.
-
Place all contaminated materials in a sealed and clearly labeled waste container.
3. Disposal Procedure:
-
Dispose of all chemical and contaminated waste through an approved waste disposal plant.[3][4][7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow: Chemical Spill Response
The following diagram illustrates the step-by-step workflow for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. Buy this compound | 426-59-5 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-(三氟甲基)苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
